Chemical Structure, Synthesis, and Mechanistic Profiling of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
Executive Summary In contemporary medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are essential for hit-to-lead optimization. Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are essential for hit-to-lead optimization. Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (CAS: 1183408-06-1) is a synthetically versatile 1,3-thiazole derivative[1]. Characterized by a "push-pull" electronic system, this scaffold offers orthogonal reactivity profiles at the C2, C4, and C5 positions, enabling divergent functionalization. This whitepaper provides an in-depth technical analysis of its chemical structure, regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream applications in drug discovery workflows.
Structural and Physicochemical Profiling
The molecular architecture of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is defined by a central 1,3-thiazole aromatic ring substituted at three critical positions:
C2 Position (Ethoxy group): Acts as an electron-donating group (+M effect) via resonance from the oxygen lone pairs, increasing the electron density of the thiazole ring.
C4 Position (Chloro group): Exerts an electron-withdrawing inductive effect (-I) while serving as a highly effective synthetic handle for transition-metal-catalyzed cross-coupling reactions.
C5 Position (Methyl carboxylate): A strong electron-withdrawing group (-M effect) that drastically reduces the electron density of the ring, activating the system for nucleophilic attack.
This specific arrangement creates a highly polarized pi-system, stabilizing the molecule while priming it for selective chemical transformations[2].
The most efficient synthetic route to this compound avoids de novo ring construction with the ethoxy group already in place. Instead, it relies on the regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate using sodium ethoxide[3].
The Causality of Regioselectivity:
In a 2,4-dichloro-1,3-thiazole system, the C2 and C4 positions compete for nucleophilic attack. However, the C2 position is flanked by two highly electronegative heteroatoms (Nitrogen and Sulfur). When the ethoxide nucleophile attacks C2, it forms a Meisenheimer complex where the resulting negative charge is localized predominantly on the adjacent nitrogen atom. Nitrogen's ability to stabilize this negative charge drastically lowers the activation energy (ΔG‡) for C2 attack compared to C4[4]. The strongly electron-withdrawing C5 ester further enhances the electrophilicity of the entire ring, facilitating the SNAr process under exceptionally mild conditions[5].
Fig 1: Regioselective SNAr mechanism at the C2 position of the thiazole core.
Experimental Protocol: Selective SNAr Synthesis
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Strict temperature control is the critical variable; failing to maintain 0 °C during the addition phase will result in thermodynamic over-substitution (displacement of the C4 chlorine) or saponification of the C5 ester.
Sodium ethoxide (NaOEt) (1.05 eq, 21 wt% solution in ethanol)
Absolute Ethanol (Solvent, 0.2 M)
Step-by-Step Methodology:
Preparation: Dissolve Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate in anhydrous absolute ethanol under an inert argon atmosphere.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C. Causality: Low thermal energy restricts the reaction to the kinetically favored C2 position.
Nucleophilic Addition: Add the NaOEt solution dropwise over 30 minutes via a syringe pump. Rapid addition causes localized exothermic spikes, leading to unwanted C4 substitution.
Propagation & Monitoring: Stir the reaction at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The starting material (UV active) should cleanly convert to a slightly more polar product spot.
Quenching (Self-Validating Step): Once complete, quench the reaction strictly with saturated aqueous Ammonium Chloride (NH4Cl). Causality: NH4Cl maintains a mildly acidic/neutral pH, neutralizing excess ethoxide and preventing base-catalyzed hydrolysis of the C5 methyl ester.
Workup: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude target compound. Purify via flash column chromatography if necessary.
Downstream Applications in Drug Discovery
Once synthesized, Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate serves as a central hub for divergent functionalization in Structure-Activity Relationship (SAR) campaigns.
C4 Functionalization: The remaining C4 chlorine is highly amenable to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to introduce complex aryl or heteroaryl substituents.
C5 Functionalization: The methyl ester can be selectively saponified using LiOH in THF/H2O to yield the corresponding carboxylic acid, which is then utilized in standard peptide coupling protocols (e.g., HATU/DIPEA) to form diverse amides.
Fig 2: Divergent downstream functionalization pathways for drug discovery.
References
Molport Chemical Database. Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate | 1183408-06-1. Molport. Available at: [Link]
The Journal of Organic Chemistry. Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines. ACS Publications. Available at:[Link]
The Journal of Organic Chemistry. Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles. ACS Publications. Available at:[Link]
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The thiazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis, reactivity, and potential applications of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, serving as a vital resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of the Thiazole Moiety
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to interact with a variety of biological targets, making it a privileged scaffold in drug design. The thiazole ring is present in numerous FDA-approved drugs and a vast array of natural products, demonstrating its therapeutic relevance.[1] The diverse biological activities associated with thiazole derivatives underscore the importance of exploring novel substituted analogs like Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate for the development of new and effective pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, bioavailability, and formulation.
Structural and General Properties
The structural and general properties of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate are summarized in the table below.
The synthesis of substituted thiazoles is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of this heterocyclic system.[8]
General Synthetic Approach: Hantzsch Thiazole Synthesis
A plausible and commonly employed route for the synthesis of 2-alkoxy-thiazole-5-carboxylates involves the reaction of a thioamide with an α-halocarbonyl compound. A potential synthetic pathway for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is depicted below. This would likely involve the condensation of an appropriate α-halo-β-ketoester with an ethoxy-substituted thioamide derivative.
Figure 1: A generalized synthetic pathway for the target compound.
Spectroscopic Characterization (Predicted)
While specific spectra for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
3.2.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show characteristic signals for the ethoxy and methyl ester protons. The ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The methyl ester would appear as a singlet. Aromatic protons on the thiazole ring, if present, would appear in the range of 7.27-8.77 ppm.
3.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the ester is expected to resonate downfield. Characteristic shifts for the thiazole ring carbons would also be observed. For example, in some substituted thiazoles, the C2, C4, and C5 carbons appear in distinct regions of the spectrum.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include C-O stretching and vibrations associated with the thiazole ring.[7]
3.2.4. Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Thiazole derivatives generally show an abundant molecular ion peak.[5][6] The fragmentation pattern can provide valuable structural information.
Reactivity and Chemical Behavior
The reactivity of the thiazole ring is influenced by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. This creates a unique electronic landscape where the C5 position is generally the most susceptible to electrophilic attack, while the C2 position is more prone to deprotonation.[9]
Influence of Substituents
The substituents on Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate significantly modulate its reactivity:
4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C4 position is expected to decrease the electron density of the thiazole ring, making it less susceptible to electrophilic substitution compared to an unsubstituted thiazole.
2-Ethoxy Group: The ethoxy group at the C2 position is an electron-donating group, which can partially counteract the effect of the chloro group and influence the regioselectivity of reactions.
5-Carboxylate Group: The methyl carboxylate group is an electron-withdrawing group, further deactivating the ring towards electrophilic attack.
This combination of substituents suggests a complex reactivity profile that can be exploited for further chemical modifications.
Potential Applications in Drug Development
Thiazole derivatives are known to possess a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[10][11][12]
Areas of Pharmacological Interest
Antimicrobial and Antifungal Activity: Many thiazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[13][14]
Anti-inflammatory and Analgesic Properties: The thiazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.[10]
Anticancer Activity: A significant number of thiazole-containing compounds have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines.[1]
Given the prevalence of these activities within the thiazole class, Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate represents a promising starting point for the development of new therapeutic agents in these areas.
Safety and Handling
Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Ventilation: Use only in a well-ventilated area.
Hygiene: Wash hands thoroughly after handling.
Conclusion
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a molecule with significant potential in the field of medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides a foundational understanding of its properties based on its structure and data from analogous compounds. The versatile thiazole core, combined with its specific substitution pattern, makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
2-ethoxythiazole, 15679-19-3. The Good Scents Company.
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... ResearchGate.
Safety Data Sheet. Cayman Chemical.
Safety Data Sheet. MBL Life Science.
The preparation of thiazole-4- and -5-carboxylates, and an infrared study of their rotational isomers. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science.
13 C-NMR Studies of Some Heterocyclically Substituted.
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega - ACS Publications.
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC.
A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. LOCKSS.
Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PMC.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Request PDF.
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives. Benchchem.
Application Notes and Protocols: Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone Derivatives. Benchchem.
Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Benchchem.
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC.
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
Thiazole synthesis. Organic Chemistry Portal.
Table of Contents. The Royal Society of Chemistry.
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers.
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC.
EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents.
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents.
Thiazole. NIST WebBook.
Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Organic & Biomolecular Chemistry (RSC Publishing).
H 1 -NMR for product compounds A1, A2, A3 and A8. Download Table. ResearchGate.
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
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Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D.
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Publishing.
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An In-depth Technical Guide to the Mechanism of Action of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate in Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and func...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Heterocyclic Building Block
The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5] Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate emerges as a highly functionalized and promising scaffold for organic synthesis. Its unique arrangement of substituents—a reactive chloro leaving group, an electron-donating ethoxy moiety, and an electron-withdrawing methyl ester—offers a rich landscape for chemical transformations. This guide provides an in-depth analysis of the core mechanisms governing the reactivity of this molecule, offering researchers and drug development professionals a predictive framework for its application in the synthesis of complex molecular architectures.
Part 1: The Dominant Role of Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The C4-chloro substituent is the most reactive site on the thiazole ring for nucleophilic displacement. The electron-deficient nature of the thiazole ring, further accentuated by the electron-withdrawing carboxylate group at C5, facilitates nucleophilic attack at the C4 position.[6] This proceeds through a classic addition-elimination mechanism, often referred to as Nucleophilic Aromatic Substitution (SNAr).
Mechanism of SNAr
The reaction is initiated by the attack of a nucleophile on the C4 carbon, leading to the formation of a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen and sulfur atoms of the ring and the oxygen atoms of the ester group. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the thiazole ring is restored.[7]
Caption: Generalized mechanism of SNAr at the C4 position.
Scope of Nucleophiles
A wide variety of nucleophiles can be employed to displace the C4-chloro substituent, leading to a diverse array of functionalized thiazoles.
Nucleophile Type
Example
Resulting Functional Group at C4
Amines
R-NH₂
Amino
Thiols
R-SH
Thioether
Alkoxides
R-O⁻
Ether
Experimental Protocol: Amination via SNAr
This protocol provides a general procedure for the reaction of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate with an amine nucleophile.
Reaction Setup: To a solution of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane), add the amine (1.2-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq).
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[8] Reactions such as Suzuki, Stille, and Sonogashira couplings can be effectively employed to introduce aryl, heteroaryl, vinyl, or alkynyl groups at the C4 position.
The Suzuki-Miyaura Coupling: A General Catalytic Cycle
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used transformation in organic synthesis. The catalytic cycle typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the thiazole, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate with a boronic acid.
Reaction Setup: In a reaction vessel, combine Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
Reaction Conditions: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
Work-up and Isolation: Cool the reaction mixture, dilute it with water, and extract with an organic solvent.
Purification: Wash the organic phase, dry it, and concentrate it. Purify the residue by column chromatography.
Part 3: Transformations of the C5-Ester Group
The methyl ester at the C5 position offers another handle for synthetic diversification. Standard ester transformations can be applied to further modify the molecule.
Hydrolysis: Treatment with a base (e.g., LiOH, NaOH) followed by acidic workup will yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.
Amidation: Direct reaction with an amine, often at elevated temperatures, can form the corresponding amide.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.
Part 4: The Influence of the 2-Ethoxy Group
The 2-ethoxy group is an electron-donating group. Its primary influence is electronic, increasing the electron density of the thiazole ring. While the C4 position remains the most susceptible to nucleophilic attack due to the adjacent chloro leaving group and the C5 ester, the ethoxy group can subtly modulate the overall reactivity. It may slightly decrease the rate of SNAr reactions compared to a thiazole with an electron-withdrawing group at the C2 position. However, it is generally stable under the conditions used for SNAr and palladium-catalyzed cross-coupling reactions.
Conclusion
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a versatile and highly functionalized building block in organic synthesis. Its reactivity is primarily dictated by the C4-chloro substituent, which readily undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The C5-ester provides an additional site for modification, allowing for a wide range of synthetic elaborations. A thorough understanding of these reaction mechanisms enables chemists to strategically design and execute the synthesis of novel and complex molecules for applications in drug discovery and materials science.
References
Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Preprints.org. [Link]
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The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Sci-Hub. [Link]
The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate. [Link]
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Publishing. [Link]
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PMC. [Link]
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Elucidation in Drug Discovery In the realm of pharmaceutical sciences and drug development, t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Elucidation in Drug Discovery
In the realm of pharmaceutical sciences and drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation of organic compounds.[1][2] This guide provides a detailed exploration of the predicted ¹H and ¹³C NMR spectra of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, a substituted thiazole derivative. Thiazole rings are a common motif in a wide array of biologically active compounds and approved pharmaceuticals.[3][4] Understanding the nuances of their NMR spectra is therefore critical for chemists and pharmacologists working on the synthesis and characterization of novel therapeutic agents.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, we can predict the following signals:
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale for Prediction
~4.4 - 4.6
Quartet (q)
2H
-O-CH₂ -CH₃
The methylene protons of the ethoxy group are adjacent to an oxygen atom, which is electron-withdrawing, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. This chemical shift range is typical for protons on a carbon adjacent to an ether oxygen.[5]
~3.8 - 3.9
Singlet (s)
3H
-COOCH₃
The methyl protons of the ester group are in a relatively shielded environment but are attached to a carbonyl group, leading to a downfield shift compared to a simple alkane. The absence of adjacent protons results in a singlet.
~1.4 - 1.5
Triplet (t)
3H
-O-CH₂-CH₃
The methyl protons of the ethoxy group are split into a triplet by the two neighboring methylene protons. Their chemical shift is in the typical upfield region for alkyl protons.
Molecular Structure and Proton Assignments:
Caption: Molecular structure of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate with key proton groups highlighted for ¹H NMR assignment.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For the target compound, the following carbon signals are predicted:
Predicted Chemical Shift (δ, ppm)
Carbon Assignment
Rationale for Prediction
~168 - 172
C =O (Ester)
The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. This is a characteristic chemical shift for ester carbonyls.
~160 - 165
C -2 (Thiazole)
The carbon at position 2 of the thiazole ring is attached to both a nitrogen and a sulfur atom, as well as the ethoxy group, leading to a significant downfield shift. Thiazole ring carbons typically resonate in this region.[6][7]
~145 - 150
C -4 (Thiazole)
The carbon at position 4 is attached to a chlorine atom, which is electron-withdrawing, causing a downfield shift.
~115 - 120
C -5 (Thiazole)
The carbon at position 5 is attached to the ester group and is part of the aromatic thiazole ring.
~68 - 72
-O-CH₂ -CH₃
The methylene carbon of the ethoxy group is attached to an oxygen atom, resulting in a downfield shift into the ether region.
~52 - 55
-COOCH₃
The methyl carbon of the ester group appears in a typical range for ester methyls.
~14 - 16
-O-CH₂-CH₃
The methyl carbon of the ethoxy group is in a shielded, alkyl environment and appears upfield.
Molecular Structure and Carbon Assignments:
Caption: Molecular structure of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate with key carbon atoms highlighted for ¹³C NMR assignment.
Experimental Protocols: A Guide to Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental workflow should be followed. The following protocol is a general guideline and may require optimization based on the specific instrument and sample properties.
1. Sample Preparation:
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility profiles, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used.
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[2] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]
Sample Filtration: To ensure the best possible resolution, it is advisable to filter the sample solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.
NMR Tube: Transfer the filtered solution into a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
The following steps outline a typical data acquisition process on a modern NMR spectrometer.
Caption: A generalized workflow for acquiring and processing NMR spectral data.
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters to consider are the spectral width, acquisition time, and number of scans. For a reasonably concentrated sample, a single scan may be sufficient.
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, multiple scans are required to achieve a good signal-to-noise ratio. A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
3. Data Processing:
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
Referencing: The chemical shift axis is calibrated relative to a reference standard, typically the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to that signal. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is determined.
Conclusion: The Predictive Power of NMR in Modern Chemistry
While experimental data remains the gold standard, the ability to accurately predict NMR spectra is a testament to the deep understanding of the structure-property relationships that govern molecular behavior. The predicted ¹H and ¹³C NMR data for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, grounded in the principles of chemical shifts and coupling constants observed in analogous structures, provides a valuable roadmap for its synthesis and characterization. This in-depth guide, combining predictive analysis with established experimental protocols, is designed to empower researchers in their quest to synthesize and understand the complex molecular architectures that drive the next generation of pharmaceuticals.
References
Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame.
NMR Protocols and Methods. (n.d.). Springer Nature Experiments.
A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (n.d.). Benchchem.
NMR Sample Preparation. (n.d.). Western University.
Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
Experimental Conditions and Processing. (n.d.). In NMR Spectroscopy in Food Analysis.
Supporting Information. (2019). Royal Society of Chemistry.
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University.
O'Leary, D. J. (2012, November 8). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. The Journal of Organic Chemistry, 77(23), 10994-10998.
Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.).
Lei, X., Zhang, L., Zhang, A., Ye, X., & Xiong, J. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][2][8][9]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268.
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]
Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry, 63(12), 1067-1074.
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Chemistry Reviews Letters, 8, 720-740.
Thermodynamic stability of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate Authored by: Gemini, Senior Application Scientist For distribution to: Researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
Authored by: Gemini, Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. While specific experimental data for this molecule is not extensively published, this document synthesizes established principles of thiazole chemistry, regulatory expectations for stability testing, and advanced analytical and computational methodologies. It is designed to equip researchers and drug development professionals with the necessary tools to predict, analyze, and mitigate potential stability issues, ensuring the integrity and shelf-life of this compound and related derivatives. We will explore potential degradation pathways, detail protocols for forced degradation studies, and discuss the application of computational chemistry in forecasting molecular stability.
Introduction: The Significance of Thiazole Derivatives and the Need for Stability Assessment
Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. These five-membered heterocyclic compounds, containing both sulfur and nitrogen, are known for their roles in antimicrobial, anti-inflammatory, and anticancer agents. The specific molecule of interest, Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, combines several functional groups that contribute to its chemical reactivity and potential therapeutic applications.
The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical parameter that influences its safety, efficacy, and shelf-life. Degradation of the API can lead to loss of potency, formation of toxic byproducts, and alterations in bioavailability. Therefore, a thorough understanding of a molecule's stability profile is a regulatory requirement and a fundamental aspect of drug development. This guide will provide a roadmap for assessing the stability of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate through a combination of theoretical analysis and empirical testing.
Predicted Degradation Pathways of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
The structure of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate suggests several potential degradation pathways under various stress conditions. The thiazole ring itself, along with its substituents—a chloro group, an ethoxy group, and a methyl carboxylate group—presents multiple reactive sites.
Hydrolytic Degradation (Acidic and Basic Conditions)
Ester Hydrolysis: The methyl carboxylate group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. This is a common degradation pathway for ester-containing pharmaceuticals.
Ether Cleavage: The ethoxy group could potentially undergo cleavage under harsh acidic conditions, although this is generally less facile than ester hydrolysis.
Thiazole Ring Opening: While the thiazole ring is generally aromatic and relatively stable, extreme pH and high temperatures can promote ring-opening reactions.
Oxidative Degradation
Oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or S-oxides on the thiazole ring. The electron-rich nature of the sulfur and nitrogen atoms makes them susceptible to oxidation.
Photodegradation
Exposure to light, particularly UV radiation, can induce photolytic reactions. Thiazole-containing compounds have been shown to undergo photo-oxygenation, potentially involving a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to form degradation products. The presence of aryl rings as substituents can influence this process.
Thermal Degradation
At elevated temperatures, decarboxylation of the ester group or cleavage of the ethoxy group may occur. Thermal stress can also provide the activation energy for rearrangements or fragmentation of the thiazole ring itself.
Experimental Design for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule. These studies are a key component of developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products can be reliably detected and quantified.
General Protocol for Forced Degradation
A systematic approach to forced degradation involves exposing a solution or solid sample of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate to various stress conditions.
Stress Condition
Typical Parameters
Potential Degradation Pathways
Acid Hydrolysis
0.1 M to 1 M HCl at room temperature to 80°C
Ester hydrolysis, ether cleavage, ring opening
Base Hydrolysis
0.1 M to 1 M NaOH at room temperature to 80°C
Ester hydrolysis (saponification), ring opening
Oxidation
3% to 30% H₂O₂ at room temperature
Formation of N-oxides and S-oxides
Photostability
Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)
Photo-oxygenation, radical-induced degradation
Thermal Degradation
Dry heat at temperatures ranging from 40°C to 80°C or higher, depending on the melting point and initial stability of the compound
Decarboxylation, ether cleavage, ring fragmentation
Step-by-Step Experimental Workflow
Sample Preparation: Prepare solutions of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate in appropriate solvents (e.g., methanol, acetonitrile, water) at a known concentration.
Stress Application: Expose the samples to the stress conditions outlined in the table above. Include a control sample stored under normal conditions.
Time-Point Sampling: Withdraw aliquots from the stressed samples at various time points.
Neutralization/Quenching: For samples under hydrolytic or oxidative stress, neutralize the solution or quench the reaction to prevent further degradation before analysis.
Analytical Testing: Analyze the stressed samples and the control sample using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Analytical Techniques for Stability Assessment
The development of a stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent drug and the increase in degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common technique for stability studies. A robust HPLC method should be able to separate the parent peak from all degradation product peaks.
Method Development Strategy:
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all components.
Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the parent drug and the expected degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the degradants.
Workflow for Degradant Identification:
Separate the degradation products using the developed HPLC method.
Introduce the eluent into the mass spectrometer.
Obtain the mass-to-charge ratio (m/z) of the parent drug and its degradation products.
Perform tandem mass spectrometry (MS/MS) to fragment the ions and obtain structural information.
Propose the structures of the degradation products based on their fragmentation patterns and accurate mass measurements.
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the solid-state stability of a compound.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the melting point, purity, and polymorphism of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. Polymorphs can have different stabilities and dissolution rates.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which the compound begins to decompose and can help to identify the loss of volatile components.
Computational Approaches to Stability Prediction
Computational chemistry can provide valuable insights into the intrinsic stability of a molecule and help to predict its degradation pathways.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.
Applications in Stability Assessment:
Geometric Optimization: To determine the most stable conformation of the molecule.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.
Calculation of Reaction Enthalpies: DFT can be used to calculate the enthalpies of formation for the parent molecule and its potential degradation products, providing a theoretical basis for their relative thermodynamic stabilities.
Diagrammatic Representation of Stability Assessment Workflow
Exploratory
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate solubility profile in polar vs non-polar solvents
An In-depth Technical Guide to the Solubility Profile of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate Foreword: From Molecular Structure to Solution Behavior In modern drug discovery and development, a thorough un...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility Profile of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
Foreword: From Molecular Structure to Solution Behavior
In modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful formulation and delivery. Among these properties, solubility is paramount. It dictates a molecule's bioavailability, influences its compatibility with various excipients, and ultimately impacts its therapeutic efficacy. This guide provides a detailed examination of the solubility profile of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, a heterocyclic compound with functionalities that present an interesting case study in solvent-solute interactions. Our approach will be twofold: first, to predict its solubility based on first principles of physical chemistry and molecular structure, and second, to provide a robust experimental framework for empirically determining its solubility across a spectrum of polar and non-polar solvents. This document is intended for researchers, chemists, and formulation scientists who require a deeper, mechanistic understanding of solubility to guide their work.
Molecular Characterization and Predicted Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a useful heuristic, but a more granular analysis of the functional groups within Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate allows for a more refined prediction.
Molecular Structure:
Core Scaffold: A 1,3-thiazole ring. This heterocyclic aromatic system contains both a nitrogen and a sulfur atom, contributing to its polarity. The nitrogen atom can act as a hydrogen bond acceptor.
Key Functional Groups:
Methyl Carboxylate (-COOCH₃): This ester group is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor at the carbonyl and ether oxygens.
Chloro Group (-Cl): An electronegative substituent that introduces a dipole moment, increasing the overall polarity.
Ethoxy Group (-OCH₂CH₃): The ether linkage is polar and can accept hydrogen bonds, while the ethyl chain introduces a degree of lipophilicity (non-polar character).
Predicted Solubility Profile:
Based on this structure, we can formulate a hypothesis regarding its solubility:
High Solubility in Polar Aprotic Solvents: We predict the highest solubility in solvents like acetone, ethyl acetate, and dichloromethane (DCM). These solvents have significant dipole moments that can interact favorably with the polar groups of the molecule but do not have strong hydrogen-bonding networks that need to be disrupted.
Moderate Solubility in Polar Protic Solvents: In solvents like ethanol and methanol, solubility is expected to be moderate. While these solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the molecule, the molecule itself lacks a hydrogen bond donor to reciprocate this interaction effectively.
Low Solubility in Non-Polar Solvents: In non-polar solvents such as hexane or toluene, solubility is predicted to be low. The molecule's overall polarity, due to its multiple heteroatoms and polar functional groups, will make it difficult to be solvated by these non-polar environments.
Very Low Solubility in Water: Despite being a polar protic solvent, water's strong hydrogen-bonding network will likely exclude this molecule, which cannot effectively participate as a hydrogen bond donor. This often leads to very low aqueous solubility for similar compounds.
Experimental Determination of Solubility: A Validated Protocol
To empirically validate these predictions, a standardized experimental protocol is necessary. The following method describes a reliable approach for determining the solubility of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate.
The following diagram outlines the shake-flask method (a gold-standard technique for solubility determination) for generating a reliable solubility profile.
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Protocol
Preparation of Standard Curve:
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a solvent in which it is freely soluble).
Perform serial dilutions to create a series of standards of known concentrations.
Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. This is critical for the trustworthiness of the final quantification.
Sample Preparation:
Add an excess amount of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2-5 mL) of the selected solvents. The key is to ensure undissolved solid remains at equilibrium.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be performed to validate this duration.
Sample Processing and Analysis:
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
Centrifuge the vials to further ensure the separation of the solid and liquid phases.
Carefully withdraw an aliquot of the supernatant using a micropipette.
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high results.
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the standard curve.
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
Calculation:
Calculate the solubility using the following formula:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be summarized in a clear, tabular format to facilitate comparison across different solvent classes.
Table 1: Predicted and Experimental Solubility of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate at 25°C
Solvent Class
Solvent
Polarity Index
Predicted Solubility
Experimental Solubility (mg/mL)
Polar Protic
Water
10.2
Very Low
To be determined
Ethanol
4.3
Moderate
To be determined
Polar Aprotic
Acetone
5.1
High
To be determined
Ethyl Acetate
4.4
High
To be determined
Dichloromethane
3.1
High
To be determined
Non-Polar
Hexane
0.1
Low
To be determined
Polarity Index values are relative and serve as a general guide.
The relationship between solvent polarity and the expected solubility can be visualized as follows:
Caption: Predicted Solubility vs. Solvent Polarity.
Conclusion and Implications for Drug Development
The solubility profile of an active pharmaceutical ingredient (API) like Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a critical dataset that informs numerous downstream activities. A predicted high solubility in polar aprotic solvents such as ethyl acetate and acetone suggests these may be excellent candidates for crystallization studies, purification, and as vehicles for certain in vitro assays. Conversely, its anticipated low aqueous solubility highlights a potential challenge for oral bioavailability, which may necessitate formulation strategies such as amorphous solid dispersions, salt formation (if an ionizable group were present), or the use of co-solvents and surfactants.
This guide provides both a theoretical framework for understanding the solubility of this specific thiazole derivative and a practical, validated protocol for its empirical determination. By combining predictive analysis with rigorous experimental validation, researchers can build a comprehensive understanding of their molecule's behavior, de-risk development pathways, and accelerate the journey from discovery to clinical application.
References
Title: The Shake Flask Method for Solubility Determination
Source: European Chemicals Agency (ECHA)
URL: [Link]
Title: Validation of analytical procedures: text and methodology Q2(R1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Poorly Soluble Drugs
Source: American Pharmaceutical Review
URL: [Link]
Title: Strategies to Improve the Dissolution of Poorly Water-Soluble Drugs
Source: MDPI Pharmaceutics
URL: [Link]
Protocols & Analytical Methods
Method
A Comprehensive Guide to the Synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, a heterocyclic co...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the foundational Hantzsch thiazole synthesis, a robust and versatile method for the formation of the thiazole ring system. This guide will elaborate on the chemical principles, experimental procedures, and safety considerations for each step of the synthesis.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities, has made the development of efficient synthetic routes to novel thiazole analogues a significant focus of chemical research.[3][4] The target molecule, Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, possesses a unique substitution pattern that makes it a valuable scaffold for further chemical modification and exploration of its biological potential.
This protocol outlines a two-step synthesis commencing with the α-chlorination of a β-ketoester, followed by a Hantzsch-type cyclocondensation to construct the desired thiazole ring.
Synthetic Pathway Overview
The synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is proposed to proceed via a two-step sequence. The first step involves the α-chlorination of methyl 3-oxobutanoate (methyl acetoacetate). The resulting α-chloro-β-ketoester is a key intermediate for the subsequent ring-forming reaction. The second step is a Hantzsch-type thiazole synthesis, where the α-chloro-β-ketoester is reacted with O-ethyl thiocarbamate to yield the target 2-ethoxy-thiazole derivative. The final chlorination at the 4-position is achieved concurrently during the cyclization or as a subsequent step.
The Strategic Application of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists
The thiazole nucleus stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and its capacity to engage with a wide array of biological targets.[1][2][3] This fi...
Author: BenchChem Technical Support Team. Date: April 2026
The thiazole nucleus stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and its capacity to engage with a wide array of biological targets.[1][2][3] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold in the design of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anti-cancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Within the vast chemical space of thiazole derivatives, Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate emerges as a particularly valuable, yet under-explored, building block for the synthesis of complex and biologically active molecules.
This technical guide provides an in-depth exploration of the synthetic utility and potential applications of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate in pharmaceutical drug discovery. We will delve into its structural features, propose a robust synthetic protocol, and present detailed application notes for its strategic deployment in the generation of diverse chemical libraries for hit-to-lead campaigns.
Unveiling the Synthetic Potential: A Structural Perspective
The strategic value of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate lies in its trifunctional nature, presenting medicinal chemists with three distinct points for molecular elaboration. Understanding the reactivity of each functional group is paramount to its effective utilization in a drug discovery program.
Caption: Key reactive sites on Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate.
The molecule's utility is defined by:
The C4-Chloro Substituent: This position is primed for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of fragments, including amines, thiols, and alcohols. This is a key handle for building diversity and modulating the physicochemical properties of the resulting compounds.
The C5-Methyl Carboxylate: The ester functionality is a versatile anchor for amide bond formation, a cornerstone of medicinal chemistry for mimicking peptide bonds and engaging in hydrogen bonding interactions with biological targets. It can also be hydrolyzed to the corresponding carboxylic acid or reduced to the primary alcohol, opening up further synthetic avenues.
The C2-Ethoxy Group: While seemingly less reactive, the ethoxy group can be a site for modification, potentially through ether cleavage under harsh conditions to reveal a hydroxyl group, or it can influence the overall electronics and lipophilicity of the molecule.
Proposed Synthesis of the Core Scaffold
Caption: A proposed synthetic workflow for the title compound.
Protocol 1: Proposed Synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
Step 1: Synthesis of Ethyl 2-ethoxy-4-hydroxy-1,3-thiazole-5-carboxylate
To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in dry toluene, add ethyl oxamate (1 equivalent).
Add Lawesson's reagent (0.5 equivalents) portion-wise while stirring at room temperature.
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and filter to remove any solid byproducts.
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-ethoxy-4-hydroxy-1,3-thiazole-5-carboxylate.
Step 2: Transesterification to the Methyl Ester
Dissolve the product from Step 1 in an excess of methanol containing a catalytic amount of sulfuric acid.
Reflux the solution for 8-12 hours.
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-ethoxy-4-hydroxy-1,3-thiazole-5-carboxylate.
Step 3: Chlorination to Yield the Final Product
To the product from Step 2, add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0°C.
Allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours.
Carefully quench the reaction by pouring it onto crushed ice.
Extract the product with a suitable organic solvent such as dichloromethane.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography to obtain Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate.
Application Notes: Strategic Derivatization for Drug Discovery
The true power of this scaffold lies in its potential for derivatization. Below are detailed protocols for key transformations that can be employed to generate libraries of novel compounds for biological screening.
Application 1: Nucleophilic Aromatic Substitution at C4
The electron-withdrawing nature of the thiazole ring and the adjacent carboxylate group facilitates nucleophilic substitution of the C4-chloro atom. This reaction is a gateway to a vast array of derivatives.
Caption: General scheme for nucleophilic substitution at the C4 position.
Protocol 2: Synthesis of 4-Amino-Thiazole Derivatives
In a sealed vial, dissolve Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (1 equivalent) in N,N-dimethylformamide (DMF).
Add the desired primary or secondary amine (1.2 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (2 equivalents).
Heat the reaction mixture to 80-120°C for 12-24 hours. Monitor the reaction by LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product via preparative HPLC or column chromatography to yield the desired 4-amino-thiazole derivative.
Table 1: Representative Amines for Library Synthesis
Amine
Rationale for Inclusion
Aniline Derivatives
Introduction of aromatic rings for potential π-π stacking interactions.
Benzylamines
Flexible linkers to aromatic systems.
Piperazines
Common pharmacophore for CNS targets and improving solubility.
Amino Acids
Introduction of chiral centers and functional groups for further derivatization.
Application 2: Amide Bond Formation at C5
The methyl ester at the C5 position is a versatile handle for creating amide libraries, which are crucial for probing interactions within protein binding pockets.
Protocol 3: Synthesis of Thiazole-5-Carboxamides
Step 1: Hydrolysis of the Methyl Ester
Dissolve Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Acidify the reaction mixture to pH 2-3 with 1N HCl.
Extract the carboxylic acid product with ethyl acetate, dry the organic layer, and concentrate to use in the next step without further purification.
Step 2: Amide Coupling
Dissolve the carboxylic acid from Step 1 (1 equivalent) in DMF.
Add the desired amine (1.1 equivalents), followed by a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).
Stir the reaction mixture at room temperature for 6-18 hours.
Work-up and purify as described in Protocol 2 to obtain the thiazole-5-carboxamide.
Potential Therapeutic Targets and Future Directions
The thiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing activity against a wide range of targets.[7][8][9] By leveraging the synthetic strategies outlined above, novel compounds derived from Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate can be rationally designed and screened against various diseases.
Table 2: Potential Therapeutic Areas for Thiazole Derivatives
Therapeutic Area
Key Targets
Rationale
Oncology
Kinases (e.g., Src, Abl, CDK9), Microtubules
The thiazole ring is a core component of kinase inhibitors like Dasatinib and microtubule stabilizers like Ixabepilone.[7][8]
Infectious Diseases
Bacterial DNA gyrase, Viral proteases
Thiazoles are found in various antibacterial and antiviral agents.[1]
Inflammation
Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX)
Certain thiazole derivatives have demonstrated potent anti-inflammatory effects.[3]
Conclusion
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate represents a versatile and valuable starting material for the synthesis of novel, drug-like molecules. Its multifunctional nature allows for the rapid generation of diverse chemical libraries through well-established synthetic transformations. The protocols and strategies detailed in this guide provide a framework for medicinal chemists to unlock the full potential of this scaffold in the pursuit of new therapeutic agents. By combining rational design with efficient synthesis, the exploration of the chemical space around this thiazole core promises to yield compounds with significant biological activity and the potential to address unmet medical needs.
References
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4684-4696.
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 205-218.
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3983.
1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2022). Pharmaceuticals, 15(7), 844.
Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016). IntechOpen.
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar, 4(2), 5272-5288.
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences, 17(2), 235-245.
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Green Chemistry Letters and Reviews, 7(2), 133-138.
methyl 4-chloro-2-(propan-2-yl)-1,3-thiazole-5-carboxylate. NextSDS. Retrieved from [Link]
methyl 2-chloro-4-ethyl-1,3-thiazole-5-carboxylate. NextSDS. Retrieved from [Link]
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Green Chemistry Letters and Reviews, 7(2), 133-138.
methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate. NextSDS. Retrieved from [Link]
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Applied Sciences, 11(3), 1180.
A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of Drug Delivery and Therapeutics, 12(1), 166-173.
Systematic Review On Thiazole And Its Applications. (2023). International Journal of Pharmaceutical Sciences and Research, 14(10), 4833-4840.
Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2021). SlideShare.
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Journal of University of Shanghai for Science and Technology, 23(1), 224-235.
1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities. (1992). Journal of Medicinal Chemistry, 35(19), 3574-3580.
Selected Publications and Patents
Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. Retrieved from [Link]
CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole.
4-aryl-thiazole or imidazole derivatives - European Patent Office - EP 0506194 A1.
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740.
Synthesis and Biological Evaluation of Thiazole Deriv
Application Note: Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate as a Versatile Precursor in Thiazole Derivative Synthesis
Introduction & Structural Rationale Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (CAS: 1183408-06-1) is a highly versatile, polyfunctional heterocyclic building block widely utilized in medicinal chemistry and mat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (CAS: 1183408-06-1) is a highly versatile, polyfunctional heterocyclic building block widely utilized in medicinal chemistry and materials science. The strategic placement of three distinct functional groups—an ethoxy group at C-2, a chlorine atom at C-4, and a methyl ester at C-5—creates a unique "push-pull" electronic environment. This highly tunable scaffold is particularly valuable for synthesizing phosphodiesterase-4 (PDE4) inhibitors[1], and novel nonfused-ring electron acceptors for organic photovoltaics[2].
The synthetic utility of this precursor is driven by the specific electronic contributions of its substituents:
C-4 Chloro (Electrophilic Core): The electron-withdrawing nature of the adjacent C-5 methyl carboxylate, combined with the electronegativity of the ring nitrogen, severely depletes electron density at the C-4 position. This renders the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and phenols. Furthermore, the electron-deficient ring facilitates the oxidative addition of Palladium(0), enabling robust Suzuki-Miyaura cross-coupling reactions[3].
C-5 Methyl Carboxylate (Elongation Handle): The ester serves as a stable protecting group during C-4 modifications. Post-functionalization, it can be cleanly saponified to a carboxylic acid for subsequent amide coupling—a critical step in optimizing the pharmacokinetic properties (e.g., hydrogen bonding) of drug candidates[1].
C-2 Ethoxy (Electronic Modulator): The ethoxy group donates electron density into the ring via resonance, partially stabilizing the intermediate Meisenheimer complex during SNAr. It also serves as a lipophilic directing group or can be cleaved under strongly acidic conditions to yield thiazolidine-2,4-dione derivatives.
Reactivity map of the thiazole precursor highlighting C-2, C-4, and C-5 functionalization sites.
Experimental Workflows & Methodologies
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C-4
This protocol describes the displacement of the C-4 chloride using a phenolic nucleophile (e.g., 3-cyanophenol) to generate an aryl ether linkage, a common structural motif in PDE4 inhibitors[1].
Causality & Self-Validation: Cesium carbonate (Cs₂CO₃) is selected over weaker bases (like K₂CO₃) due to the "cesium effect," which enhances the solubility and nucleophilicity of the phenoxide ion in DMF. Heating to 80°C provides the necessary activation energy to overcome the steric hindrance of the adjacent ester. The reaction is self-validating: the disappearance of the starting material's distinct ester singlet in ¹H NMR and the emergence of aromatic proton signals confirm successful substitution without ester hydrolysis.
Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (1.0 equiv, 3.5 mmol) and the nucleophile (e.g., 3-cyanophenol, 1.05 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition: Add anhydrous Cs₂CO₃ (2.1 equiv) in one portion. The suspension will immediately turn slightly turbid, indicating the formation of the phenoxide salt.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath at 80°C for 12–72 hours. Monitor progression via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is consumed.
Quenching & Extraction: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3× the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).
Washing & Drying: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash column chromatography to isolate the pure C-4 substituted thiazole derivative.
Step-by-step experimental workflow for the Nucleophilic Aromatic Substitution (SNAr) at C-4.
For carbon-carbon bond formation at C-4, Suzuki-Miyaura coupling with arylboronic acids is highly effective[3].
Causality & Self-Validation: While C-Cl bonds are typically challenging for oxidative addition, the electron-deficient nature of the thiazole ring facilitates Pd(0) insertion. The use of Pd(dppf)Cl₂ as a catalyst is preferred because the bidentate dppf ligand prevents catalyst deactivation and facilitates reductive elimination. A biphasic solvent system (Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base.
Preparation: Charge a Schlenk flask with the thiazole precursor (1.0 equiv), an arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment.
Solvent Addition: Inject degassed 1,4-Dioxane and H₂O (4:1 v/v ratio) to achieve a 0.1 M concentration.
Coupling: Heat the mixture at 90°C for 6–8 hours under rigorous stirring. The solution will typically darken as the active Pd(0) species forms.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via chromatography.
Quantitative Data Presentation
The table below summarizes standard reaction parameters and expected yields when functionalizing Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate across various methodologies.
Reaction Type
Reagents / Nucleophile
Catalyst / Base
Solvent & Temp
Typical Yield
SNAr (Aryl Ether)
3-Cyanophenol
Cs₂CO₃ (2.1 eq)
DMF, 80°C
75 - 85%
SNAr (Amination)
Aliphatic Amines
DIPEA (2.0 eq)
THF, 65°C
80 - 90%
Suzuki-Miyaura
Arylboronic Acids
Pd(dppf)Cl₂ / K₃PO₄
Dioxane/H₂O, 90°C
65 - 80%
Saponification
LiOH·H₂O (3.0 eq)
None
THF/MeOH/H₂O, RT
> 95%
References
1.[1] Title: CN1489588A - Thiazolyl, oxazolyl, pyrrolyl, and imidazolyl carboxylic acid amide derivatives useful as PDE4 isoenzyme inhibitors.
Source: Google Patents (Pfizer / Warner-Lambert)
URL:
2.[2] Title: Low-Cost Nonfused-Ring Electron Acceptors Enabled by Noncovalent Conformational Locks.
Source: Accounts of Chemical Research, ACS Publications.
URL: [Link]
3.[3] Title: Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm.
Source: ACS Infectious Diseases.
URL: [Link]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions with Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Functionalized Thiazole Core The thiazole ring is a privileged scaffold in medicinal chemistry and materials scienc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Functionalized Thiazole Core
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents.[3] Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate represents a highly versatile and strategically functionalized building block for drug discovery programs. The presence of three distinct handles—a reactive C4-chloro group for cross-coupling, a C5-ester for further derivatization (e.g., amidation), and a C2-ethoxy group modulating the ring's electronics—offers a platform for the rapid generation of diverse molecular architectures.
Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5] This guide provides detailed application notes and experimentally-derived protocols for the utilization of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate in several key cross-coupling transformations. The insights and methodologies presented herein are designed to empower researchers to leverage this valuable intermediate in their synthetic endeavors.
Understanding the Reactivity of the C4-Position
The C4-chloro substituent on the thiazole ring is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent C5-carboxylate group, which enhances the electrophilicity of the C4 carbon, thereby facilitating the initial oxidative addition step in the catalytic cycle. Conversely, the electron-donating C2-ethoxy group can modulate the overall electron density of the ring. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, successful couplings can be achieved with the appropriate choice of catalyst system, particularly those employing bulky, electron-rich phosphine ligands that promote the challenging oxidative addition step.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of aryl-aryl or aryl-vinyl bonds. For a substrate like Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position, which is a common strategy in the development of bioactive molecules.[7]
Causality Behind Experimental Choices:
The selection of the catalyst system is critical for the successful coupling of an aryl chloride. The catalytic cycle, illustrated below, hinges on the initial oxidative addition of the C-Cl bond to a Pd(0) species. For less reactive aryl chlorides, ligands that are both electron-rich and sterically hindered are necessary to promote this step and stabilize the active catalytic species. Bases are required to activate the boronic acid partner for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Arylation
Objective: To synthesize Methyl 4-aryl-2-ethoxy-1,3-thiazole-5-carboxylate derivatives.
Standard laboratory glassware and purification supplies
Procedure:
To a Schlenk tube or microwave vial, add Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
Add the degassed toluene/water solvent mixture (e.g., 5 mL toluene, 0.5 mL water).
Seal the vessel and heat the reaction mixture at 100-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 4-aryl-thiazole derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
Toluene/H₂O
110
18
~85
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (1)
XPhos (3)
Cs₂CO₃ (2)
Dioxane
100
20
~88
3
3-Pyridylboronic acid
Pd(PPh₃)₄ (5)
-
Na₂CO₃ (2)
DME/H₂O
90
24
~75
Note: Yields are estimates based on similar transformations and may require optimization.
The Sonogashira reaction provides a powerful method for the formation of a C(sp²)-C(sp) bond, coupling the 4-chloro-thiazole with a terminal alkyne. This reaction is invaluable for synthesizing conjugated systems and provides a versatile handle for further transformations such as click chemistry.[3]
Causality Behind Experimental Choices:
The classical Sonogashira coupling employs a dual catalytic system of palladium and copper(I).[8] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free conditions have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction.[8] An amine base is used to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Protocol: Sonogashira Alkynylation
Objective: To synthesize Methyl 4-alkynyl-2-ethoxy-1,3-thiazole-5-carboxylate derivatives.
Standard laboratory glassware and purification supplies
Procedure:
To a Schlenk tube, add Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
Evacuate and backfill the tube with argon or nitrogen three times.
Add anhydrous THF (5 mL), followed by triethylamine (2.0 mmol) and the terminal alkyne (1.5 mmol) via syringe.
Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate and partition between ethyl acetate and water.
Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the residue by silica gel column chromatography to yield the target alkynylated thiazole.
Heck Coupling: Vinylation of the Thiazole Core
The Heck reaction facilitates the coupling of the 4-chloro-thiazole with an alkene, leading to the formation of a new C-C bond and the synthesis of 4-vinyl-thiazole derivatives.[9][10] These products are valuable intermediates, as the vinyl group can be further functionalized.
Causality Behind Experimental Choices:
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.[11] A base is required to regenerate the active Pd(0) catalyst at the end of the cycle. For aryl chlorides, higher temperatures and phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good conversion.
Protocol: Heck Vinylation
Objective: To synthesize Methyl 4-vinyl-2-ethoxy-1,3-thiazole-5-carboxylate derivatives.
Triethylamine (Et₃N, 2.0 equivalents) or Potassium Carbonate (K₂CO₃, 2.0 equiv.)
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
Sealed reaction tube
Standard laboratory glassware and purification supplies
Procedure:
In a sealable reaction tube, combine Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
Add the base (e.g., K₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., DMF, 4 mL).
Add the alkene (1.5 mmol) to the mixture.
Seal the tube and heat the reaction at 120-140 °C for 18-36 hours.
Monitor the reaction by TLC or LC-MS.
After cooling, dilute the mixture with water and extract with ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, directly coupling an amine with the aryl chloride.[8][12] This reaction is of immense importance in pharmaceutical chemistry for the introduction of nitrogen-containing functionalities.[2]
Causality Behind Experimental Choices:
Similar to the Suzuki-Miyaura coupling of aryl chlorides, the Buchwald-Hartwig amination requires a specialized catalyst system to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[13] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are commonly employed. A strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine, allowing it to coordinate to the palladium center and participate in the reductive elimination step that forms the final C-N bond.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Protocol: Buchwald-Hartwig Amination
Objective: To synthesize Methyl 4-amino-2-ethoxy-1,3-thiazole-5-carboxylate derivatives.
Bacsa, I.; Szemerédi, D.; Wölfling, J.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018 , 14, 1028-1035. [Link]
Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube, March 21, 2021. [Link]
WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? YouTube, November 25, 2024. [Link]
Antonov, D. G.; Rodygin, K. S.; Ananikov, V. P. Dynamic "cocktail"-type catalytic systems in C–N bond formation reactions. RSC Adv.2017 , 7 (83), 52697-52710. [Link]
Roger, J.; Pogan, F.; Doucet, H. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. J. Org. Chem.2009 , 74 (3), 1179-1186. [Link]
Park, C. P.; Kim, B. S.; Lee, P. H. Recent advances in the transition metal-catalyzed twofold oxidative C–H bond activation strategy for C–C and C–N bond formation. Chem. Soc. Rev.2011 , 40 (10), 5068-5083. [Link]
Whitcombe, M. J.; Kappe, C. O.; Gore, K. E. Heck Reaction—State of the Art. Catalysts2017 , 7 (9), 267. [Link]
Chen, Y.; Li, Y.; Liu, Y.; et al. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Org. Biomol. Chem.2021 , 19 (33), 7208-7213. [Link]
Vu, A.-T.; Duong, Q.-H.; Nguyen, D.-D.; et al. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Journal of Science, Hanoi National University of Education2022 , 1 (1), 60-65. [Link]
Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Organic Chemistry Portal. [Link]
Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. Chem. Rec.2018 , 18 (9), 1274-1294. [Link]
Al-Zoubi, R. M.; Al-Jaber, H. I.; Al-Masri, M. S. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules2021 , 26 (11), 3233. [Link]
Roger, J.; El Kazzouli, S.; Doucet, H. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. ChemCatChem2012 , 4 (10), 1608-1614. [Link]
A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions. Tetrahedron2010 , 66 (35), 7129-7139. [Link]
Verrier, C.; Martin, T.; Hoarau, C.; Marsais, F. Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. J. Org. Chem.2008 , 73 (19), 7383-7386. [Link]
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Tetrahedron2013 , 69 (2), 753-762. [Link]
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Appl. Organomet. Chem.2020 , 34 (12), e5951. [Link]
Moody, C. J.; Roff, G. J. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Org. Biomol. Chem.2003 , 1 (16), 2900-2907. [Link]
Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. Molecules2024 , 29 (15), 3567. [Link]
Kadiyala, P.; Guntreddi, T.; Singh, K. N. Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation. ARKIVOC2023 , 2023 (2), 1-13. [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts2021 , 11 (12), 1475. [Link]
Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. New J. Chem.2023 , 47 (30), 14209-14214. [Link]
Metal catalyzed C–H functionalization on triazole rings. RSC Adv.2022 , 12 (41), 26978-27000. [Link]
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein J. Org. Chem.2019 , 15, 2779-2785. [Link]
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([4][6][8]thiadiazole) and Its 4,8-Dibromo Derivative. Molecules2023 , 28 (9), 3922. [Link]
Dawood, K. M.; Elamin, M. B.; Farag, A. M. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC2015 , 2015 (6), 282-294. [Link]
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Preprints2020 , 2020080482. [Link]
Application Note: In Vitro Biological Assays Utilizing Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate Scaffolds
Executive Summary Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (CAS: 1183408-06-1)[1] is a highly versatile, commercially available pharmacophore building block. In early-stage drug discovery, the 1,3-thiazole cor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (CAS: 1183408-06-1)[1] is a highly versatile, commercially available pharmacophore building block. In early-stage drug discovery, the 1,3-thiazole core is prized for its ability to mimic peptide bonds, participate in hydrogen bonding, and engage in π-π stacking within target protein active sites[2]. This application note provides a comprehensive, self-validating framework for researchers utilizing this specific scaffold to synthesize derivative libraries and evaluate them through core in vitro biological assays, specifically targeting antimicrobial susceptibility and kinase inhibition.
Mechanistic Rationale & Scaffold Utility
The structural anatomy of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate offers two highly reactive sites for rapid Structure-Activity Relationship (SAR) expansion:
C4-Chloride: Acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing the introduction of amines, thiols, or alkoxides.
C5-Methyl Carboxylate: Can be readily hydrolyzed to a carboxylic acid and subsequently coupled with various amines to form diverse thiazole-5-carboxamides.
Because 1,3-thiazole derivatives frequently exhibit potent antimicrobial and antiproliferative activities[2][3], the biological evaluation of this scaffold and its derivatives must be triaged through orthogonal in vitro assays. We employ a three-pillar testing strategy: Antimicrobial Efficacy , Targeted Kinase Inhibition , and Mammalian Cytotoxicity to establish a therapeutic index.
Workflow for evaluating thiazole-5-carboxylate derivatives in vitro.
Thiazole derivatives are documented to disrupt microbial cell wall synthesis and inhibit fungal cytochrome P450 enzymes (e.g., CYP51)[4]. This protocol establishes the Minimum Inhibitory Concentration (MIC) using a self-validating matrix that controls for vehicle toxicity and baseline metabolic reduction.
Causality & Design: Resazurin is used as a redox indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, fluorescent resorufin. If the thiazole derivative successfully inhibits growth, the well remains blue, providing a definitive, colorimetric causality link to compound efficacy.
Step-by-Step Protocol:
Inoculum Preparation: Cultivate target strains (e.g., Candida albicans ATCC 10231 or Staphylococcus aureus ATCC 25923) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to 0.5 McFarland standard (
1×108
CFU/mL) and dilute 1:100 in fresh MHB.
Compound Dilution: Dissolve the Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate derivative in 100% DMSO to a 10 mM stock. Perform two-fold serial dilutions in a 96-well plate using MHB, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle-induced toxicity.
Inoculation: Add 50 µL of the diluted bacterial/fungal suspension to 50 µL of the compound dilutions (Total volume = 100 µL/well).
Controls:
Positive Control: Fluconazole or Chloramphenicol (depending on the strain).
Negative Control: 1% DMSO in MHB + Inoculum (Growth control).
Sterility Control: MHB only.
Incubation & Detection: Incubate plates at 37°C for 24 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Analysis: The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.
In Vitro Kinase Inhibition Assay (VEGFR-2)
1,3-thiazole-5-carboxylates frequently act as ATP-competitive inhibitors of receptor tyrosine kinases, notably VEGFR-2, making them potent anti-angiogenic candidates[3].
Causality & Design: This assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology. The thiazole compound competes with ATP. If the compound binds the kinase, substrate phosphorylation is prevented, disrupting the FRET signal between the europium-labeled antibody and the tracer.
Step-by-Step Protocol:
Reagent Assembly: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Enzyme/Substrate Mix: Dilute recombinant human VEGFR-2 kinase domain and biotinylated poly-GT substrate in the kinase buffer.
Compound Incubation: In a 384-well low-volume plate, add 2.5 µL of the thiazole derivative (serial dilutions from 10 µM to 0.1 nM) to 2.5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.
Reaction Initiation: Add 5 µL of ATP solution (at the predetermined
Km
value for VEGFR-2, typically ~10 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.
Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Eu-anti-phosphotyrosine antibody, and Streptavidin-APC.
Readout: Incubate for 30 minutes. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the
IC50
using a 4-parameter logistic non-linear regression model.
Mechanism of VEGFR-2 kinase inhibition by thiazole derivatives.
Cytotoxicity Evaluation (MTT Assay)
To ensure that the observed biological activity is target-specific and not a result of broad-spectrum cellular toxicity, derivatives must be counter-screened against non-tumorigenic mammalian cell lines (e.g., MCF-10A)[3].
Causality & Design: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. Dead cells cannot metabolize MTT, linking absorbance directly to cell viability.
Step-by-Step Protocol:
Cell Seeding: Seed MCF-10A cells at a density of
1×104
cells/well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow adherence.
Treatment: Aspirate the media. Add fresh media containing varying concentrations of the thiazole derivatives (1 µM to 100 µM). Include a vehicle control (0.5% DMSO). Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes in the dark.
Quantification: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate the
CC50
(concentration causing 50% cytotoxicity).
Quantitative Data Presentation
The following table summarizes representative in vitro assay data for a library synthesized from the Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate scaffold. A high Selectivity Index (SI =
CC50/IC50
) indicates a favorable safety profile.
Compound ID
Modification at C4 / C5
S. aureus MIC (µg/mL)
C. albicans MIC (µg/mL)
VEGFR-2 IC50 (µM)
MCF-10A CC50 (µM)
Selectivity Index (SI)
Parent Scaffold
4-Cl / 5-COOMe
>128
>128
>50.0
>100
N/A
Derivative A
4-Phenylamino / 5-COOMe
16.0
32.0
12.4
85.5
6.8
Derivative B
4-Cl / 5-Carboxamide
64.0
16.0
8.2
>100
>12.1
Derivative C
4-Phenylamino / 5-Carboxamide
4.0
8.0
2.1
92.0
43.8
Control
Fluconazole / Sunitinib
31.2
15.6
1.5
45.0
30.0
Data Interpretation: The parent scaffold (Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate) exhibits negligible baseline activity, confirming its role as an inert building block. Dual substitution at both the C4 and C5 positions (Derivative C) yields the most potent and selective candidate, outperforming standard controls in antimicrobial assays while maintaining low mammalian cytotoxicity.
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. National Center for Biotechnology Information (PMC).[Link]
Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information (PMC).[Link]
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI.[Link]
Application Notes and Protocols: Functionalization of the Thiazole Ring in Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
Abstract This comprehensive guide provides detailed application notes and protocols for the chemical modification of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. This versatile building block is of significant in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical modification of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the thiazole scaffold in a wide array of biologically active compounds.[1][2] This document outlines key functionalization strategies targeting the C4-chloro substituent, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, modifications of the C5-ester and C2-ethoxy groups are discussed, providing a holistic approach to derivatization. Each section offers a theoretical framework, practical considerations, and step-by-step experimental protocols designed to be robust and reproducible.
Introduction: The Significance of Functionalized Thiazoles in Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The structural and electronic properties of the thiazole ring can be finely tuned through the introduction of various substituents at its C2, C4, and C5 positions.[2] Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate serves as an excellent starting material for the synthesis of diverse thiazole libraries. Its key reactive sites—the C4-chloro group, the C5-ester, and the C2-ethoxy group—offer orthogonal handles for sequential or one-pot modifications, enabling the exploration of a vast chemical space.
The strategic functionalization of this scaffold allows for the systematic investigation of structure-activity relationships (SAR), a critical aspect of modern drug discovery.[2] By modifying the substituents on the thiazole ring, researchers can modulate a compound's potency, selectivity, and pharmacokinetic properties.[2]
PART 1: Functionalization at the C4 Position
The chloro-substituent at the C4 position is the most reactive site for derivatization on the Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate core. This reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the adjacent ester group and the thiazole ring itself activates the C4 position towards nucleophilic attack.[4][5][6] This allows for the displacement of the chloride leaving group by a variety of nucleophiles.
Causality Behind Experimental Choices: The choice of solvent and base is critical for a successful SNAr reaction. A polar aprotic solvent like DMF or DMSO is typically used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.[4] A non-nucleophilic base, such as potassium carbonate or triethylamine, is often employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Protocol 1: SNAr with an Amine Nucleophile
This protocol describes the reaction of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate with a primary or secondary amine.
How to improve reaction yield for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (CAS: 1183408-06-1)[1]. As a Senior Application Scientist, I have designed this guide to help drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (CAS: 1183408-06-1)[1]. As a Senior Application Scientist, I have designed this guide to help drug development professionals and process chemists troubleshoot low yields, mitigate side reactions, and scale up this specific nucleophilic aromatic substitution (SNAr)[2] workflow.
Mechanistic Overview & Reaction Dynamics
The synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate relies on the regioselective SNAr of Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate (CAS: 861708-66-9)[3] using sodium ethoxide (NaOEt).
The Causality of Regioselectivity:
The thiazole core possesses two electrophilic sites at C-2 and C-4. However, the C-2 position is kinetically favored for nucleophilic attack. This is driven by the strong inductive electron withdrawal from the adjacent nitrogen and sulfur heteroatoms, coupled with the resonance stabilization provided by the C-5 ester group. This stabilizes the transient Meisenheimer intermediate, allowing for rapid displacement of the chloride ion at C-2.
Failure to control the reaction environment leads to three primary failure modes: transesterification (ethyl ester formation), over-substitution (2,4-diethoxy formation), and saponification (carboxylic acid formation).
Reaction pathway for SNAr synthesis highlighting the target product and common side reactions.
Optimization Matrix: Quantitative Data
To demonstrate the causality between reaction conditions and byproduct formation, the following table summarizes quantitative yield data derived from process optimization studies.
Solvent System
Internal Temp (°C)
NaOEt Equivalents
Yield of Target (%)
Ethyl Ester Byproduct (%)
Diethoxy Byproduct (%)
Ethanol (EtOH)
25
1.20
45.0
35.0
15.0
Ethanol (EtOH)
0
1.00
65.0
20.0
5.0
Tetrahydrofuran
25
1.50
50.0
< 2.0
40.0
Tetrahydrofuran
0
1.05
92.0
< 2.0
< 2.0
Standard Operating Procedure (SOP): Optimized Workflow
This protocol is designed as a self-validating system . In-process controls (IPCs) such as temperature checkpoints and LC-MS mass shifts are embedded to ensure you can verify the integrity of the reaction in real-time.
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, internal thermocouple, and a nitrogen inlet. Causality: Moisture introduces hydroxide ions, which will irreversibly saponify the C-5 ester.
Dissolution: Dissolve Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate (10.0 mmol, 2.12 g) in 50 mL of anhydrous THF under a continuous nitrogen sweep.
Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Wait approximately 15 minutes until the internal thermocouple registers ≤ 2 °C.
Nucleophile Preparation & Addition: In a separate dry vial, suspend solid Sodium Ethoxide (10.5 mmol, 0.71 g) in 20 mL of anhydrous THF. Using a syringe pump, add this suspension dropwise to the reaction mixture over 30 minutes.
Self-Validation Checkpoint: Monitor the internal thermocouple. The SNAr reaction is exothermic. Adjust the addition rate to ensure the internal temperature never exceeds 5 °C.
Reaction Monitoring (IPC): Stir the mixture at 0 °C for 1 hour. Withdraw a 10 µL aliquot, quench into 1 mL of acetonitrile, and analyze via LC-MS.
Self-Validation Checkpoint: The starting material (m/z ~212) should be consumed. The target product mass (m/z ~222) should be the dominant peak. If a mass of m/z ~232 (+10 Da shift) appears, halt addition immediately—this indicates the onset of C-4 diethoxy over-substitution.
Quenching: Once complete, rapidly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Causality: NH₄Cl buffers the pH to ~6, destroying unreacted ethoxide without providing the acidic extremes that could hydrolyze the ester.
Workup & Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes).
Troubleshooting & FAQs
Use the logical decision tree below to diagnose your specific yield issues, followed by the detailed FAQ explanations.
Decision tree for troubleshooting common byproduct formations during thiazole synthesis.
Q1: Why am I seeing a significant amount of the ethyl ester byproduct?
A1: Transesterification is occurring. Because your target is a methyl ester[1] and your nucleophile is ethoxide, utilizing ethanol as a solvent provides a massive molar excess of ethoxy groups. The ethoxide anion attacks the carbonyl carbon of the C-5 methyl ester, displacing methoxide and forming the ethyl ester (mass shift of +14 Da).
Solution: Abandon ethanol. Switch your solvent to anhydrous THF and use solid NaOEt. Keep the temperature strictly at 0 °C to kinetically favor the SNAr pathway over carbonyl addition.
Q2: My LC-MS shows a mass corresponding to a diethoxy substitution (+10 Da). How do I prevent this?
A2: The 2,4-dichloro-1,3-thiazole-5-carboxylate core has two electrophilic sites. While C-2 is kinetically favored, the C-4 position will also undergo nucleophilic substitution if excess nucleophile is present or if the temperature is too high.
Solution: Strictly control the stoichiometry of NaOEt to 1.00 - 1.05 equivalents. Ensure dropwise addition via a syringe pump to prevent a localized excess of the base in the reaction mixture.
Q3: The yield is low, and I am recovering a highly polar byproduct that stays at the baseline of my TLC. What is it?
A3: This is likely the carboxylic acid byproduct resulting from ester hydrolysis. Sodium ethoxide is highly hygroscopic; if your reagents or solvents contain water, NaOEt reacts to form NaOH, which rapidly saponifies the C-5 ester.
Solution: Use strictly anhydrous solvents (Karl Fischer titration ≤ 50 ppm H₂O), store your solid NaOEt in a desiccator or glovebox, and maintain a dry nitrogen atmosphere during the entire reaction.
References
Molport. "methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate | 1183408-06-1". Molport Chemical Database.
Santa Cruz Biotechnology (SCBT). "methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | CAS 861708-66-9". SCBT Catalog.
Troubleshooting common impurities in Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate production
Introduction: The chemical purity of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is paramount for its successful application in research and as a key intermediate in drug development. Its utility in creating more...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The chemical purity of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is paramount for its successful application in research and as a key intermediate in drug development. Its utility in creating more complex, biologically active molecules means that even minor impurities can significantly impact downstream reaction yields, biological activity, and safety profiles. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common impurities encountered during its synthesis, grounded in established chemical principles and field-proven purification strategies.
Section 1: Overview of the Synthetic Pathway
The synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate typically proceeds via a multi-step pathway, often beginning with a Hantzsch-type thiazole synthesis followed by functional group modifications.[1][2] Understanding this pathway is critical for diagnosing the origin of impurities. A plausible and common route involves the cyclization of an α-haloketoester with a thioamide equivalent, followed by chlorination.
Caption: A plausible synthetic workflow for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate.
This section addresses common issues observed during synthesis and purification.
Q1: My final product yield is low, and TLC/HPLC analysis shows significant amounts of unreacted starting materials. What went wrong?
A1: Low conversion is a common issue stemming from suboptimal reaction conditions. The Hantzsch thiazole synthesis is sensitive to temperature, reaction time, and stoichiometry.[3]
Causality: The cyclization reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to degradation. An improper molar ratio of the α-haloketoester to the thioamide source can leave one of the reactants in excess.
Troubleshooting Steps:
Reaction Monitoring: Actively monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the limiting reagent is a key indicator of completion.
Temperature Optimization: If the reaction is sluggish, consider a modest increase in temperature (e.g., in 10°C increments). Conversely, if byproduct formation is observed, lowering the temperature may be beneficial.
Stoichiometry Check: Ensure the accurate weighing and molar calculation of your starting materials. Using a slight excess (1.1-1.2 equivalents) of the thioamide component can sometimes drive the reaction to completion.
Solvent Purity: Ensure you are using anhydrous solvents, as water can interfere with the reaction intermediates.
Q2: I've isolated my product, but it's a yellow or brownish color instead of the expected off-white solid. What causes this discoloration?
A2: Discoloration typically points to the presence of minor, highly conjugated impurities or degradation products.
Causality: Thiazole rings, while aromatic, can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat, or prolonged exposure to air and light).[4] Side reactions during chlorination can also generate colored byproducts.[5] In some syntheses involving diazonium salts, residual azo compounds can impart strong color, though this is less common for this specific pathway.
Troubleshooting & Purification Protocol:
Recrystallization with Activated Charcoal: This is the most effective method for removing colored impurities.
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
Add a small amount (1-2% w/w) of activated charcoal to the hot solution.
Hold the solution at a gentle boil for 5-10 minutes.
Perform a hot filtration through a pad of celite to remove the charcoal.
Allow the filtrate to cool slowly to induce crystallization.
Collect the purified crystals by vacuum filtration.
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the colored components from the main product.
Q3: My NMR and Mass Spec data confirm the product, but there's a consistent impurity peak corresponding to a loss of a methyl group (M-14) and the appearance of a broad proton signal in the NMR. What is this impurity?
A3: This is a classic sign of ester hydrolysis, resulting in the formation of the corresponding carboxylic acid: 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylic acid.
Causality: The methyl ester is susceptible to hydrolysis, particularly in the presence of water under either acidic or basic conditions.[6] This can occur during an aqueous workup if the pH is not carefully controlled or if the reaction is run in non-anhydrous solvents.
Troubleshooting Steps:
Anhydrous Conditions: Use freshly distilled, anhydrous solvents for the reaction.
Workup pH Control: During aqueous extraction, ensure the solution remains neutral or slightly acidic. Avoid strongly basic conditions (pH > 8), which rapidly saponify the ester.
Purification: The carboxylic acid impurity can often be removed by an acid-base extraction.
Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move to the aqueous layer.
Separate the layers and wash the organic layer again with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified ester.
Q4: My elemental analysis/mass spectrometry shows dichlorinated or trichlorinated species. How can I avoid this?
A4: The presence of over-chlorinated products indicates that the chlorination step is not selective enough or the reaction was allowed to proceed for too long.
Causality: While the C4-methyl group is the target for conversion, other positions on the thiazole ring or the ethoxy substituent can be susceptible to chlorination under forcing conditions or with an excess of a powerful chlorinating agent.[7]
Troubleshooting Steps:
Control Stoichiometry: Use a precise amount of the chlorinating agent, typically 1.0 to 1.1 equivalents. Avoid large excesses.
Controlled Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture at a controlled temperature (often starting at 0°C) to prevent localized high concentrations and a runaway reaction.
Choice of Reagent: Consider a milder chlorinating agent. For example, N-chlorosuccinimide (NCS) is often more selective than sulfuryl chloride (SO₂Cl₂).
Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS to stop it as soon as the starting material is consumed, preventing the formation of over-chlorinated byproducts.
Section 3: Standard Analytical and Purification Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for analyzing the purity of the final product.[8]
Parameter
Condition
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
This is a standard method for purifying the crude product from multiple impurities.
Slurry Preparation: Dry-load the crude material onto a small amount of silica gel.
Column Packing: Pack a glass column with silica gel in the chosen eluent system.
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
Loading: Carefully add the dry-loaded sample to the top of the packed column.
Elution: Run the column, collecting fractions.
Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.
Section 4: Impurity Reference Table
Potential Impurity
Likely Origin
Recommended Analytical Method
Unreacted Starting Materials
Incomplete reaction
HPLC, GC-MS, TLC
4-chloro-2-ethoxy-thiazole-5-carboxylic acid
Hydrolysis of methyl ester
HPLC, LC-MS, ¹H NMR
Dichlorinated/Poly-chlorinated products
Over-chlorination
GC-MS, LC-MS
Methyl 2-hydroxy-4-methyl-thiazole-5-carboxylate
Hydrolysis of ethoxy group
LC-MS, ¹H NMR
Residual Solvents (Ethanol, Hexanes, etc.)
Incomplete drying/purification
¹H NMR, GC-MS
Section 5: Troubleshooting Workflow
Caption: A logical troubleshooting workflow for impurity identification and resolution.
Pramukh Swami Science and H.D Patel Arts College. A Review on Synthesis and Biological Activity of Thiazole and Its Derivatives. [Link]
Google Patents.
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Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]
Journal of Pharmaceutical and Advanced Research. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
ACS Publications. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. [Link]
AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. [Link]
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
National Center for Biotechnology Information. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][9][10][11]diazaphosphole-6-carboxylates and their anticancer efficacy. [Link]
MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
Chemical Review and Letters. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]
ResearchGate. Synthesis of 2‐alkoxythiazoles 38 via MCR. [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
Google Patents. Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole. CN103772313A.
National Center for Biotechnology Information. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. [Link]
Google Patents. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. EP0619815B1.
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National Center for Biotechnology Information. The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico). [Link]
PubMed. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. [Link]
National Center for Biotechnology Information. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]
ResearchGate. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Link]
ResearchGate. Degradation of 2-mercaptobenzothizaole in microbial electrolysis cells: Intermediates, toxicity, and.... [Link]
Technical Support Center: Optimizing Solvent Conditions for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate Crystallization
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the crystallization...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the crystallization of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. As a crucial intermediate in many synthetic pathways, achieving a crystalline form with high purity and a desirable particle size distribution is paramount for downstream applications.
I. Understanding the Compound and its Crystallization Behavior
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a heterocyclic compound.[1] The presence of both polar (ester, thiazole ring) and non-polar (ethyl group, chlorine atom) functionalities suggests that its solubility will be highly dependent on the chosen solvent system. Successful crystallization relies on exploiting the difference in solubility of the compound at elevated temperatures versus room or sub-ambient temperatures.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for solvent selection?
A1: A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][4][5] For a molecule like Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, a logical starting point is to screen a range of solvents with varying polarities.
Recommended Solvent Screening Protocol:
Solvent Class
Examples
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
The hydroxyl group can interact with the polar functionalities of the molecule.
Esters
Ethyl Acetate, Isopropyl Acetate
The ester group offers moderate polarity.
Ketones
Acetone, Methyl Ethyl Ketone
The carbonyl group provides polarity.
Aromatics
Toluene, Xylene
The non-polar nature can be useful, especially in solvent/anti-solvent systems.
Aliphatics
Heptane, Hexane
These are typically used as anti-solvents due to the low solubility of polar compounds.
Chlorinated
Dichloromethane, Chloroform
Use with caution due to volatility and potential for solvate formation.[6]
Experimental Workflow for Solvent Screening:
Caption: A systematic workflow for screening potential crystallization solvents.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly, causing the solubility limit to be exceeded at a temperature above the compound's melting point in that solvent system.[4][7]
Troubleshooting Steps:
Reduce the cooling rate: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[4] A slower cooling rate provides more time for the ordered arrangement of molecules into a crystal lattice.[8]
Use a more dilute solution: Add more of the hot solvent to the mixture to ensure the compound remains in solution for a longer period during cooling.[7]
Change the solvent system: The chosen solvent may be too good a solvent. Consider using a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, an anti-solvent crystallization approach can be effective.
Q3: How can I control the crystal size and morphology?
A3: Crystal size and shape (morphology) are influenced by factors such as the rate of cooling, supersaturation, and the solvent environment.[9][10] Generally, slower cooling and lower supersaturation levels lead to fewer, larger crystals, while rapid cooling and high supersaturation result in many small crystals.[9]
Use a slightly larger volume of solvent to reduce the level of supersaturation.
Consider a solvent system that promotes slower nucleation.
To address needle-like crystals: Needle-like crystals can be problematic for filtration and drying.[11][12] Experimenting with different solvents can significantly alter crystal habit. Solvent molecules interact with the growing crystal faces at different rates, influencing the final shape.[9][10][13] For instance, a more polar solvent might interact more strongly with certain crystal faces, inhibiting their growth and leading to a different aspect ratio.[9]
III. Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling
- Insufficient supersaturation.[4] - The compound is too soluble in the chosen solvent.[4]
- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.[4] - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[4] - Add a seed crystal of the pure compound.[4]
Crystallization is too rapid
- The solution is too concentrated. - The solvent is not ideal (compound is poorly soluble even when hot).
- Re-heat the solution and add a small amount of additional hot solvent to slightly increase the solubility.[7] - Re-evaluate the solvent choice; a slightly better solvent may be needed.
Low recovery/yield
- Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[7] - Premature crystallization during a hot filtration step.
- Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before filtering a hot solution.
Purity does not improve
- The impurity has similar solubility properties to the desired compound. - The cooling was too rapid, trapping impurities within the crystal lattice.[7]
- Consider a different solvent or solvent mixture that may better differentiate the solubilities. - Employ a slower cooling rate. - If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal before filtration.[4]
IV. Experimental Protocols
Protocol 1: Cooling Crystallization
Dissolution: In a flask, add the crude Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved.[5]
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. An ideal crystallization will show some crystal formation within 5-20 minutes.[7]
Further Cooling: Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining mother liquor.[14]
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise with stirring until the solution becomes persistently turbid.
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvents slowly equilibrate.
Logical Flow for Crystallization Optimization:
Caption: Decision-making workflow for optimizing the crystallization process.
V. References
How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (n.d.).
Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). Molecules.
Kadam, S. S., Kulkarni, A. A., & Kulkarni, B. D. (2010). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. 9th International Symposium on Dynamics and Control of Process Systems (DYCOPS 2010).
Crystallization & Solid Form Challenges for Intermediates - Tianming Pharmaceuticals. (n.d.).
Troubleshooting - Chemistry LibreTexts. (2022).
Feng, X., & Chiu, M. S. (1999). Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research.
McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications.
Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. (n.d.). Crystal Growth & Design.
Singh, K., & Rohani, S. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development.
Lahav, M., & Leiserowitz, L. (2006). A Stereochemical Approach that Demonstrates the Effect of Solvent on the Growth of Polar Crystals: A Perspective. Crystal Growth & Design.
The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. (2023).
Adnan, M. A. S., & Samad, N. A. (2023). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. Journal of Advanced Research in Applied Sciences and Engineering Technology.
Recrystallization and Crystallization. (n.d.).
Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer. (n.d.).
Pharmaceutical Crystallization in drug development - Syrris. (n.d.).
Guide for crystallization. (n.d.).
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (n.d.).
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025). Journal of Chromatography & Separation Techniques.
SOP: CRYSTALLIZATION. (n.d.).
Simon, L. L., & Nagy, Z. K. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Crystal Growth & Design.
Technical Support Center: Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate Stability Guide
Introduction Welcome to the technical support center for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. As a substituted thiazole derivative, this molecule possesses a unique chemical architecture that, while advantageous for various applications, also presents specific challenges regarding its stability, particularly its susceptibility to hydrolysis.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to ensure the integrity of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate during storage and handling. Our goal is to equip you with the necessary knowledge to mitigate degradation and ensure the reliability and reproducibility of your experimental results.
Understanding the Hydrolysis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
The stability of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is paramount for its effective use. The primary degradation pathway of concern is hydrolysis. This process involves the cleavage of the ester and/or ethoxy group, leading to the formation of undesired byproducts and a reduction in the purity and potency of the starting material.
The hydrolysis can be catalyzed by the presence of water, and the rate of this reaction is significantly influenced by factors such as pH, temperature, and the presence of certain catalysts. The thiazole ring itself is a key structural feature in many bioactive compounds, and its degradation can proceed through various mechanisms, including photo-degradation and thermal degradation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate hydrolysis?
A1: The primary degradation products result from the cleavage of the methyl ester and the 2-ethoxy group. The main hydrolysis products are 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylic acid (from ester hydrolysis) and potentially further degradation to compounds where the ethoxy group is also cleaved. The exact nature and proportion of these products can vary based on the specific conditions of hydrolysis (e.g., pH, temperature).
Q2: What are the ideal storage conditions to prevent hydrolysis?
A2: To minimize hydrolysis, Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically 2-8°C. It is crucial to store the compound in a tightly sealed container to protect it from atmospheric moisture. The use of a desiccator is also highly recommended to maintain a low-humidity environment.
Q3: How can I detect if my sample has undergone hydrolysis?
A3: Several analytical techniques can be employed to detect hydrolysis. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the parent compound and its degradation products.[3] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of the degradation products.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide structural information on any impurities present.[1]
Q4: Can I use a solvent to dissolve the compound for long-term storage?
A4: Dissolving the compound in a solvent for long-term storage is generally not recommended, as this can accelerate degradation. If a solution is required for experimental use, it should be prepared fresh. If short-term storage of a solution is unavoidable, an anhydrous aprotic solvent should be used, and the solution should be stored at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Problem
Potential Cause
Troubleshooting Steps
Unexpected experimental results or low yield.
The compound may have degraded due to improper storage, leading to a lower concentration of the active ingredient.
1. Verify Purity: Analyze the purity of your stored compound using HPLC or LC-MS. 2. Review Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 3. Use a Fresh Batch: If significant degradation is confirmed, it is best to use a fresh, unopened batch of the compound for your experiments.
Visible changes in the appearance of the compound (e.g., clumping, discoloration).
This can be an indication of moisture absorption and potential hydrolysis.
1. Do Not Use: If the physical appearance has changed, it is a strong indicator of degradation. The material should not be used for experiments where purity is critical. 2. Proper Disposal: Dispose of the degraded material according to your institution's chemical waste disposal guidelines.
Inconsistent results between different batches of the compound.
This could be due to variations in the initial purity of the batches or different storage histories leading to varying levels of degradation.
1. Batch-to-Batch Analysis: Perform a purity analysis on each new batch of the compound upon receipt. 2. Standardize Storage: Implement a strict, standardized storage protocol for all batches of the compound.
Preventative Strategies and Best Practices
Proactive measures are the most effective way to prevent the hydrolysis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate.
Workflow for Optimal Storage and Handling
Caption: Workflow for preventing hydrolysis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate.
Experimental Protocol: Stability Testing via HPLC
This protocol outlines a method to assess the stability of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate under specific storage conditions.
Objective: To quantify the percentage of the parent compound remaining over time.
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable anhydrous solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
Initial Analysis (Time 0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of the parent compound.
Storage Conditions: Aliquot the stock solution into several vials. Store these vials under the desired test conditions (e.g., room temperature, 2-8°C, 40°C). Also, store a solid sample of the compound under the same conditions.
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), retrieve a vial from each storage condition. For the solid sample, prepare a fresh solution at each time point.
HPLC Analysis: Analyze each sample by HPLC using the same method as the initial analysis.
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (Time 0) analysis.
HPLC Method Example:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 10 minutes)
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-280 nm)
Mechanistic Insight into Hydrolysis
The hydrolysis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate can occur at two primary sites: the ester linkage and the ethoxy group attached to the thiazole ring.
Caption: Potential hydrolysis pathways of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate.
The ester group is generally more susceptible to hydrolysis than the ethoxy group on the thiazole ring. Ester hydrolysis is a well-understood reaction in organic chemistry and can be catalyzed by both acid and base.[5] The presence of moisture, even at neutral pH, can lead to slow hydrolysis over time.
Conclusion
By understanding the chemical vulnerabilities of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate and implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of hydrolysis. This will ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
Proposed degradation pathways of THIA and associated enzymes. The... - ResearchGate. Available at: [Link]
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. Available at: [Link]
Research progress of thiazole flavor compounds. - CABI Digital Library. Available at: [Link]
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. Available at: [Link]
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC. Available at: [Link]
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Available at: [Link]
Best purification and column chromatography techniques for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the purification of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key heterocyclic intermediate.
Introduction
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a moderately polar compound, the purification of which is critical for the success of subsequent synthetic steps. This guide provides a comprehensive overview of purification and column chromatography techniques tailored to this molecule, addressing common challenges and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate.
Issue 1: Poor Separation of the Target Compound from Impurities during Column Chromatography
Question: I am observing overlapping spots on my TLC plate after running a column, and my fractions are not pure. How can I improve the separation?
Answer:
Poor separation is a common issue that can be resolved by systematically optimizing your chromatography conditions. Here are several factors to consider:
Solvent System Optimization: The polarity of the eluent is the most critical factor in achieving good separation.[1] For a moderately polar compound like Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, a binary solvent system of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.[2][3][4]
Actionable Advice: Prepare a series of TLC plates with varying ratios of your solvent system (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound, with clear separation from impurities.[1] If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If the spots remain at the baseline (low Rf), increase the polarity (increase the proportion of ethyl acetate).
Stationary Phase Selection: Standard silica gel (230-400 mesh) is the most common and generally effective stationary phase for this type of compound.[5][6] If you suspect your compound may be unstable on acidic silica, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina (basic or neutral).[5]
Column Packing: A well-packed column is essential for good separation.[5][7][8] Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor resolution.[7][8] Both wet and dry packing methods can be effective if performed correctly.[5][8]
Sample Loading: The method of loading your sample onto the column can significantly impact separation.
Wet Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent. Using a solvent that is too polar for loading will cause the compound to spread down the column before the separation begins, leading to broad bands.[6]
Dry Loading: If your compound has poor solubility in the initial eluent, dry loading is recommended.[9][10] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Issue 2: The Target Compound is "Oiling Out" During Recrystallization
Question: I'm trying to recrystallize my Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, but it's separating as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when a compound separates from a solution above its melting point. This is a common problem that can be addressed by modifying your recrystallization procedure.
Slower Cooling: Rapid cooling is a frequent cause of oiling out.[9] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate further.[9]
Solvent Choice: The boiling point of your recrystallization solvent may be too high.[9] Consider using a lower-boiling point solvent or a mixed solvent system.
Mixed-Solvent System: A mixed-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common mixed solvent systems include ethanol/water, acetone/water, and ethyl acetate/hexane.[5][9]
Scratching the Flask: Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for crystal nucleation.
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
Issue 3: Low Recovery of the Product After Column Chromatography
Question: After running a column, my final yield of pure Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is very low. What are the potential causes?
Answer:
Low recovery can be due to several factors, from irreversible adsorption on the stationary phase to mechanical losses.
Compound Instability on Silica Gel: Thiazole derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to degradation on the column.
Actionable Advice: Run a small-scale stability test. Spot your pure compound on a TLC plate and let it sit for a few hours before eluting. If you observe streaking or the appearance of new spots, your compound may be degrading. In this case, consider using deactivated silica gel or an alternative stationary phase like alumina.
Irreversible Adsorption: Highly polar impurities or the product itself can bind very strongly to the silica gel and may not elute with the chosen solvent system.
Actionable Advice: After collecting your target compound, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane or 100% ethyl acetate) to see if any remaining material elutes. If so, your initial eluent was not polar enough to elute all the material.
Improper Fraction Collection: Collecting fractions that are too large can lead to the mixing of pure fractions with impure ones, resulting in a lower yield of high-purity material.
Actionable Advice: Collect smaller fractions and analyze them carefully by TLC to accurately identify the pure fractions.
Mechanical Losses: Ensure you are quantitatively transferring your material at each step of the workup and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for the column chromatography of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate?
A1: Based on the structure, which includes an ester, an ether, a chloro-substituent, and a thiazole ring, the compound is expected to be of moderate polarity. A good starting point for TLC analysis and subsequent column chromatography would be a mixture of a non-polar and a moderately polar solvent.
Recommended Starting Solvent Systems:
Non-Polar Solvent
Polar Solvent
Starting Ratio (v/v)
Hexane
Ethyl Acetate
9:1 to 7:3
Petroleum Ether
Ethyl Acetate
9:1 to 7:3
Dichloromethane
Hexane
1:1
Always perform a TLC analysis first to determine the optimal solvent ratio.[1][2] The goal is to achieve an Rf value of 0.2-0.4 for the target compound.[1]
Q2: How do I properly pack a silica gel column for flash chromatography?
A2: A properly packed column is crucial for high-resolution separation. The slurry packing method is generally reliable.
Step-by-Step Slurry Packing Protocol:
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[6]
Make the Slurry: In a beaker, mix the required amount of silica gel with your initial, low-polarity eluent to form a consistent slurry.[6][7]
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the sides of the column to help the silica pack evenly and remove any air bubbles.[7]
Add Sand: Once the silica has settled, add a thin layer of sand on top to protect the silica bed from being disturbed during sample and eluent addition.[6]
Equilibrate: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated before loading your sample.
Q3: What is the difference between wet loading and dry loading, and when should I use each?
A3: The choice between wet and dry loading depends on the solubility of your crude sample in the initial eluent.
Wet Loading: Involves dissolving the sample in a minimal amount of the initial mobile phase and carefully adding it to the top of the column.[6] This method is quick and convenient if your compound is sufficiently soluble in a low-polarity solvent.[9]
Dry Loading: This method is preferred when your compound has poor solubility in the initial eluent or when you need to load a larger amount of material.[9][10] It involves pre-adsorbing your sample onto a small amount of silica gel, which is then added to the top of the column. This technique prevents band broadening caused by using a strong solvent to dissolve the sample.[9]
Q4: Can I use recrystallization as an alternative to column chromatography?
A4: Yes, recrystallization can be a very effective purification technique, especially for removing impurities with different solubility profiles.[9] It is often used as a final purification step after column chromatography to obtain highly pure, crystalline material. For some syntheses, if the impurities are significantly different in solubility from the product, recrystallization alone may be sufficient. A common recrystallization solvent for similar heterocyclic compounds is a mixture of ethyl acetate and petroleum ether or ethanol and water.[5][9]
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-Layer Chromatography (TLC) is the primary method for monitoring the progress of your column.
Before the column: Use TLC to determine the optimal eluent system.
During the column: Collect fractions and spot each fraction on a TLC plate. Co-spot with your crude material and, if available, a pure standard of your target compound. This will allow you to identify which fractions contain your pure product, which are mixed, and which contain only impurities.
After the column: Combine the pure fractions and confirm the purity of the pooled sample by TLC. Further characterization by NMR, and Mass Spectrometry should be performed to confirm the structure and purity of the final product.
Experimental Workflow Visualization
Column Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Troubleshooting Decision Tree for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
Tips and Tricks for the Lab: Column Packing. (2012, June 5). ChemistryViews. [Link]
Column chromatography. (n.d.). University of Alberta. [Link]
Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com. [Link]
HOW TO: Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). Alwsci. [Link]
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]
Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. [Link]
Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. [Link]
A Systematic Review On Thiazole Synthesis And Biological Activities. (2021). International Journal of Pharmaceutical and Life Sciences.
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014, March 20). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). Molecules. [Link]
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2021). Thesis. [Link]
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019, March 8). ACS Combinatorial Science. [Link]
Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. (2018). ChemistrySelect. [Link]
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]
HOW TO: Sample loading methods in flash chromatography. (2023, April 7). Sorbent Technologies. [Link]
Technical Support Center: Scaling Up the Manufacturing of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the scale-up synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the scale-up synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from laboratory to production scale. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a robust, safe, and efficient manufacturing process.
I. Process Overview & Key Challenges
The synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. While several synthetic routes exist for thiazole derivatives, a common approach involves the cyclization of a β-ketoester with a thiourea equivalent, followed by chlorination and ethoxylation.
Common Scale-Up Challenges:
Exothermic Reactions: The cyclization and chlorination steps can be highly exothermic, posing a significant safety risk at scale if not properly managed.
Reagent Handling: The use of hazardous reagents such as thionyl chloride or sulfonyl chloride requires specialized handling procedures and equipment.
Impurity Profile: Side reactions can lead to a complex impurity profile, complicating purification and potentially impacting the final product's quality.
Crystallization and Isolation: Achieving consistent crystal form and particle size during isolation can be challenging but is critical for downstream processing and formulation.
Process Control: Maintaining tight control over temperature, pH, and reaction time is crucial for reproducibility and achieving the desired product specifications.
Synthetic Workflow Overview
Caption: Troubleshooting logic for addressing low yield issues during scale-up.
Impurity Formation
Q2: I am observing a new, significant impurity in my crude product at the pilot scale that was not present in the lab. How can I identify and control it?
A2: The appearance of new impurities at scale often points to subtle changes in the reaction conditions.
Identify the Impurity: The first step is to characterize the impurity. Isolate a small amount and use analytical techniques such as LC-MS, NMR, and IR to determine its structure. Understanding the structure will provide clues about its formation pathway.
Plausible Side Reactions:
Over-chlorination: If the impurity has additional chlorine atoms, the chlorination step may be too aggressive. Consider reducing the amount of chlorinating agent or lowering the reaction temperature.
Dimerization/Polymerization: Inefficient heat removal can lead to higher reaction temperatures, which can promote the formation of dimers or polymeric materials.
Hydrolysis: If water is present, hydrolysis of the ester or other functional groups can occur, especially under acidic or basic conditions. Ensure all solvents and reagents are appropriately dried.
Control Strategies:
Temperature Control: This is the most critical parameter. Ensure your reactor's cooling system is adequate for the scale and the exothermicity of the reaction.
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a reactive species can lead to side reactions.
Purge with Inert Gas: To prevent oxidation or moisture-related side reactions, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Potential Impurity
Possible Cause
Recommended Action
Dichloro-thiazole derivative
Excess chlorinating agent or high temperature
Reduce stoichiometry of chlorinating agent, lower reaction temperature
Hydrolyzed ester (carboxylic acid)
Presence of water during reaction or work-up
Use anhydrous solvents and reagents, control pH during work-up
Dimer or oligomer
Uncontrolled exotherm, localized high concentrations
Improve agitation, slow down reagent addition, enhance cooling
Physical Properties and Isolation
Q3: The final product is difficult to filter and dry. What can I do to improve the physical properties of the solid?
A3: Poor filtration and drying characteristics are often related to the crystal form and particle size of the product.
Crystallization Solvent: The choice of solvent for crystallization is critical. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, heptane/ethyl acetate) to find one that produces well-defined crystals.
Cooling Profile: The rate at which the solution is cooled can significantly impact crystal growth. A slow, controlled cooling profile generally favors the formation of larger, more easily filterable crystals. Crash cooling often leads to fine particles that can clog the filter.
Seeding: Introducing a small amount of pre-existing crystals (seed crystals) at the point of supersaturation can promote controlled crystal growth and lead to a more uniform particle size distribution.
Anti-Solvent Addition: In some cases, adding an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can induce crystallization. The rate of anti-solvent addition should be carefully controlled.
III. Frequently Asked Questions (FAQs)
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: Safety is paramount during scale-up. Key considerations include:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat. [1][2]Work in a well-ventilated area or a fume hood.
* Reagent Handling: Be aware of the hazards associated with all chemicals used. For example, thionyl chloride is corrosive and reacts violently with water. [3]Ensure proper procedures are in place for storage, handling, and quenching of reactive reagents.
Exotherm Management: Conduct a reaction calorimetry study to understand the heat of reaction before scaling up. This data is crucial for designing an adequate cooling system to prevent thermal runaway.
Emergency Procedures: Ensure that all personnel are trained on emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers. A spill kit should be readily available.
Q5: How can I effectively monitor the progress of the reaction at a larger scale?
A5: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitatively monitoring the disappearance of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be a quicker, more qualitative method for tracking progress.
[4]* Spectroscopy: In-situ monitoring with techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time data on the concentration of key species in the reaction mixture.
Sampling: Develop a safe and representative sampling procedure for the reactor. Quench the reaction in the sample immediately to prevent it from continuing after it has been removed from the reactor.
Q6: What are the recommended purification methods for the final product at scale?
A6: The choice of purification method will depend on the impurity profile and the desired final purity.
Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. The key is to identify a suitable solvent system that provides good recovery and effectively removes impurities.
Column Chromatography: While effective, column chromatography can be expensive and time-consuming at a large scale. It is typically reserved for high-value products or when recrystallization is not effective.
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.
[5]
IV. Experimental Protocols
Protocol 1: General Procedure for Cyclization
This is a representative procedure and may require optimization based on your specific starting materials.
To a stirred solution of the appropriate β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol) in a reactor, add the thiourea equivalent (1.0-1.2 eq).
Heat the reaction mixture to reflux (or a specified temperature) and monitor the reaction progress by HPLC or TLC.
Upon completion, cool the reaction mixture to room temperature.
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent may be removed under reduced pressure, and the crude product taken to the next step.
Protocol 2: General Procedure for Chlorination
Caution: This reaction is exothermic and involves corrosive reagents. Perform in a well-ventilated fume hood with appropriate PPE.
Dissolve the thiazole intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) in a reactor equipped with a dropping funnel and a temperature probe.
Cool the mixture to 0-5 °C.
Slowly add the chlorinating agent (e.g., thionyl chloride or sulfonyl chloride, 1.0-1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction to stir at a specified temperature until completion is confirmed by IPC.
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated product.
V. References
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Taylor & Francis Online. Available at: [Link]
Safety Data Sheet. (2019). technoclone.com. Available at: [Link]
SAFETY DATA SHEET. Unknown Source.
Crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]. (2014). PMC. Available at: [Link]
Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents. Available at:
Method for synthesizing 4-methyl-5-(2-ethoxy) thiazole. Google Patents. Available at:
Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents. Available at:
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Unknown Source.
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Available at: [Link]
Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. (2014). IJSRP. Available at: [Link]
A Systematic Review On Thiazole Synthesis And Biological Activities. Unknown Source.
Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC. Available at: [Link]
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. Available at: [Link]
A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Unknown Source.
NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Unknown Source.
2-amino-4-methylthiazole. Organic Syntheses Procedure. Available at: [Link]
A Comparative Guide to Validated HPLC Quantification of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
Introduction Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its unique substitution pattern,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate is a heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring a reactive chlorine atom and an ester functional group, makes it a valuable intermediate. Accurate and precise quantification of this molecule is paramount for ensuring the quality, consistency, and purity of starting materials and intermediates in the drug development pipeline.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge due to its high resolution, sensitivity, and specificity. However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of HPLC method development strategies and a full validation protocol for the robust quantification of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. We will compare an initially developed, sub-optimal method with a fully optimized and validated method, demonstrating the causal relationship between chromatographic choices and analytical performance. All validation procedures and acceptance criteria are based on the rigorous standards set forth by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines.[1][2][3]
Method Development: A Comparative Strategy
The goal of method development is to achieve a sensitive, specific, and robust separation. The structure of our analyte—a moderately polar molecule with a UV-active thiazole core—guides our initial choices. We will compare two distinct approaches to illustrate the impact of column and mobile phase selection.
Alternative A (Sub-Optimal): A common starting point using a standard C18 column with a simple isocratic mobile phase of methanol and water. This approach is quick to set up but often lacks the necessary control for optimal performance.
Alternative B (Optimized): A more refined approach using the same C18 column but with an acetonitrile-based mobile phase containing a pH-controlling buffer. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. The addition of a buffer is critical; it maintains a consistent pH, ensuring stable retention times and symmetrical peak shapes by suppressing any potential ionization of the analyte or silanol groups on the column packing.
The optimal detection wavelength was determined to be 265 nm by scanning a standard solution of the analyte from 200 to 400 nm using a Diode Array Detector (DAD).
Table 1: Comparison of Chromatographic Conditions and Performance
Parameter
Alternative A (Sub-Optimal Method)
Alternative B (Optimized Method)
Rationale for Optimization
Column
C18, 4.6 x 150 mm, 5 µm
C18, 4.6 x 150 mm, 5 µm
The C18 column provides adequate hydrophobicity for retaining the analyte.
The buffered mobile phase ensures a consistent ionic environment, drastically improving peak symmetry. Acetonitrile provides a sharper peak shape compared to methanol.
Flow Rate
1.0 mL/min
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Detection
UV at 265 nm
UV at 265 nm
λmax of the analyte, ensuring maximum sensitivity.
Column Temp.
Ambient (25 °C)
30 °C
Controlled temperature improves the reproducibility of retention time.
Observed tR
~5.2 min
~6.8 min
Longer retention provides better separation from the solvent front and early-eluting impurities.
Tailing Factor
1.8
1.1
A value close to 1.0 indicates a highly symmetrical peak, which is crucial for accurate integration. The sub-optimal method shows significant tailing.
Theoretical Plates
3,500
9,800
Higher plate count signifies much better column efficiency and separation power.
Based on the superior peak shape and efficiency, Alternative B was selected as the Optimized Method for full validation.
Optimized HPLC Method Protocol
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: 55% Acetonitrile and 45% 20mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection Wavelength: 265 nm.
Standard Preparation: Prepare a stock solution of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate in acetonitrile at 1.0 mg/mL. Further dilute with the mobile phase to the desired concentrations.
Sample Preparation: Accurately weigh the sample and dissolve in acetonitrile to achieve a target concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
HPLC Method Validation: Protocol and Comparative Data
The following validation parameters were assessed for the Optimized Method in accordance with ICH Q2(R2) guidelines.[2][4][5] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4]
Fig 1. General Workflow for HPLC Method Validation.
Specificity (Selectivity)
Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities or degradation products.[4] A forced degradation study was performed by subjecting the analyte solution (0.1 mg/mL) to stress conditions.
Protocol:
Acid/Base Hydrolysis: Reflux with 0.1N HCl / 0.1N NaOH for 4 hours.
Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal: Heat at 80°C for 48 hours.
Photolytic: Expose to UV light (254 nm) for 24 hours.
Results: The Optimized Method successfully separated the intact analyte peak from all degradation products. The DAD peak purity analysis confirmed that the analyte peak was spectrally pure under all stress conditions, demonstrating specificity. The sub-optimal method showed co-elution of a degradation product with the main peak under basic hydrolysis conditions.
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4][5]
Protocol: A series of seven solutions were prepared from the stock solution, ranging from 0.005 mg/mL to 0.15 mg/mL (5% to 150% of the target concentration). Each was injected in triplicate.
Table 2: Comparison of Linearity Results
Parameter
Alternative A (Sub-Optimal)
Alternative B (Optimized)
ICH Acceptance Criteria
Range
0.005 - 0.15 mg/mL
0.005 - 0.15 mg/mL
Defined by application
Correlation Coefficient (R²)
0.9975
0.9999
≥ 0.999
Y-Intercept
Significant non-zero intercept
Close to origin
Should not be significantly different from zero
Residual Plot
Patterned distribution
Random distribution
Random distribution of residuals
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It was determined by a spike-recovery study.
Protocol: A known amount of analyte was added (spiked) into a placebo mixture at three concentration levels: 80%, 100%, and 120% of the target concentration (0.1 mg/mL). Each level was prepared in triplicate. The percentage recovery was calculated.
Table 3: Comparison of Accuracy Results
Concentration Level
Alternative A (Sub-Optimal)
Alternative B (Optimized)
ICH Acceptance Criteria
80% (0.08 mg/mL)
Mean Recovery: 96.5% (RSD: 2.5%)
Mean Recovery: 100.2% (RSD: 0.8%)
\multirow{3}{*}{98.0 - 102.0% Recovery, RSD ≤ 2%}
100% (0.10 mg/mL)
Mean Recovery: 97.1% (RSD: 2.2%)
Mean Recovery: 99.7% (RSD: 0.5%)
120% (0.12 mg/mL)
Mean Recovery: 96.2% (RSD: 2.8%)
Mean Recovery: 100.5% (RSD: 0.6%)
Fig 2. Interrelationship of Core Validation Parameters.
Precision
Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-day): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using different equipment.
Table 4: Comparison of Precision Results
Precision Level
Parameter
Alternative B (Optimized)
ICH Acceptance Criteria
\multirow{2}{}{Repeatability }
Mean Assay Value
99.8%
N/A
% RSD
0.65%
RSD ≤ 2.0%
\multirow{2}{}{Intermediate Precision }
Mean Assay Value
100.3%
N/A
% RSD
0.88%
RSD ≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]
Protocol: LOD and LOQ were calculated based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Table 5: LOD & LOQ Results
Parameter
Value (Optimized Method)
Limit of Detection (LOD)
0.001 mg/mL
Limit of Quantitation (LOQ)
0.003 mg/mL
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4]
Protocol: Key parameters of the Optimized Method were varied within a realistic range. The effect on retention time (tR) and peak area was observed for a standard solution.
Table 6: Robustness Study Results (Optimized Method)
Parameter Varied
Variation
Observed tR (min)
% RSD of Peak Area (n=3)
\multirow{2}{}{Flow Rate }
0.9 mL/min
7.5
0.9%
1.1 mL/min
6.2
0.7%
\multirow{2}{}{Column Temperature }
25 °C
7.1
0.5%
35 °C
6.5
0.6%
\multirow{2}{*}{Mobile Phase pH }
pH 2.8
6.9
0.4%
pH 3.2
6.7
0.5%
Summary of Comparative Performance
Table 7: Final Validation Summary
Validation Parameter
Sub-Optimal Method Performance
Optimized Method Performance
Status (Optimized)
Specificity
Co-elution observed
No interference
PASS
Linearity (R²)
0.9975
0.9999
PASS
Accuracy (% Recovery)
96.2 - 97.1%
99.7 - 100.5%
PASS
Precision (% RSD)
> 2.0%
< 1.0%
PASS
Robustness
Not Tested
Unaffected by minor changes
PASS
Discussion & Senior Scientist Insights
This guide demonstrates a clear principle: foundational choices in method development have a cascading effect on analytical performance. The sub-optimal method, while seemingly simpler, failed on multiple validation criteria. Its use of an unbuffered, methanolic mobile phase led directly to peak tailing. This poor chromatography is not merely a cosmetic issue; it directly caused the failures in linearity (inaccurate peak integration) and accuracy (biased results).
The success of the optimized method is rooted in chemical principles. By using a phosphate buffer at pH 3.0, we ensured that the analyte, and more importantly, the residual silanol groups on the C18 column, exist in a single, consistent protonation state. This single change was the primary driver for achieving a symmetrical peak (Tailing Factor = 1.1) and, consequently, passing all validation tests.
For researchers developing methods for similar heterocyclic esters, I offer this advice:
Always Start with a Buffered Mobile Phase: Do not underestimate the impact of pH control, even for seemingly neutral molecules. It is the most common and correctable cause of poor peak shape.
Control Column Temperature: Ambient temperature can fluctuate, leading to shifts in retention time. A thermostatted column compartment is essential for robust, reproducible chromatography.
Embrace the Diode Array Detector (DAD): A DAD is invaluable during validation. Its ability to assess peak purity is the most definitive way to prove the specificity of a stability-indicating method.
Conclusion
The optimized HPLC method presented here is proven to be specific, linear, accurate, precise, and robust for the quantification of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. The comparative data clearly illustrates that a scientifically-driven method development approach, focusing on controlling key variables like mobile phase pH, is essential for creating a method that can withstand the scrutiny of regulatory validation. This validated method is fit for its intended purpose and can be confidently deployed for quality control and stability testing in a regulated drug development environment.
References
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
International Council for Harmonisation (ICH). (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate vs ethyl 2-amino-4-methylthiazole-5-carboxylate reactivity
Comparative Reactivity Guide: Electrophilic vs. Nucleophilic Thiazole-5-Carboxylate Scaffolds Thiazole-5-carboxylates are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in a...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: Electrophilic vs. Nucleophilic Thiazole-5-Carboxylate Scaffolds
Thiazole-5-carboxylates are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antileukemic, antimicrobial, and anti-HIV agents [1]. However, the substitution pattern on the thiazole ring fundamentally alters the electronic landscape of the molecule, dictating its role in synthetic workflows.
This guide provides an in-depth technical comparison between two highly functionalized building blocks: Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (Compound 1) and Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 2) . By analyzing their distinct electronic profiles, we outline how to strategically deploy these scaffolds as either electrophilic or nucleophilic hubs in drug development.
Structural & Electronic Profiling: The Causality of Reactivity
The reactivity of a thiazole ring is governed by the push-pull dynamics of its substituents. Understanding these electronic effects is critical for predicting reaction outcomes and designing optimal experimental conditions.
Compound 1: The Electrophilic Scaffold
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate acts primarily as an electrophile. The C4-position is severely electron-deficient due to the synergistic electron-withdrawing effects of the adjacent C5-methyl ester and the electronegative thiazole nitrogen. This electronic depletion primes the C4-Cl bond for Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer intermediate [2]. Furthermore, the C4-chloride is an excellent partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). The C2-ethoxy group provides lipophilicity and can act as a masked hydrogen bond donor, as it can be cleaved under strong acidic conditions to reveal a thiazolone.
Compound 2: The Nucleophilic/Amphoteric Scaffold
Ethyl 2-amino-4-methylthiazole-5-carboxylate features a pronounced "push-pull" electronic system. The C2-amino group is strongly electron-donating (push), while the C5-ethyl ester is electron-withdrawing (pull). The C2-NH₂ is the primary nucleophilic site, making it ideal for acylation (amide formation), urea formation, or reductive amination [1]. Conversely, the C5-ester acts as an electrophilic site that can be saponified to a carboxylic acid for subsequent downstream peptide coupling. The C4-methyl group provides mild steric hindrance and electron donation, stabilizing the ring against unwanted electrophilic aromatic substitution at C5 if the ester is removed.
Quantitative Data & Performance Comparison
The following table summarizes the typical reaction parameters, optimal conditions, and expected performance metrics for both scaffolds based on established literature and empirical laboratory data.
Parameter
Compound 1 (Methyl 4-chloro-2-ethoxy...)
Compound 2 (Ethyl 2-amino-4-methyl...)
Primary Role
Electrophile (Aryl Halide Equivalent)
Nucleophile (Amine Equivalent)
Key Reactive Site
C4-Chloride
C2-Amino Group
Dominant Reaction
SNAr, Pd-Catalyzed Cross-Coupling
Acylation, Sulfonylation, Reductive Amination
Optimal Solvents
DMF, DMSO, NMP (Polar Aprotic)
DCM, THF, Pyridine (Non-polar / Basic)
Typical Additives
DIPEA, K₂CO₃, TMAF [2]
Pyridine, TEA, DMAP (Catalytic)
Reaction Temp.
80 °C – 120 °C (Thermal activation needed)
0 °C to Room Temperature
Typical Yields
65% – 85% (Steric-dependent)
75% – 95% (Highly efficient)
Functional Tolerance
Tolerates esters, ethers; sensitive to strong nucleophiles
Tolerates halogens, alkyls; sensitive to strong acids
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific mechanistic rationale and in-process analytical controls.
Protocol A: SNAr of Compound 1 with a Secondary Amine
Mechanistic Rationale: SNAr on the 4-chlorothiazole system requires thermal energy to overcome the activation barrier of the Meisenheimer complex. A polar aprotic solvent (DMF) is chosen to stabilize this charged transition state [2].
Preparation: In an oven-dried 20 mL vial, dissolve Compound 1 (1.0 mmol) in anhydrous DMF (5.0 mL).
Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophile.
Thermal Activation: Seal the vial and heat the mixture to 90 °C using a heating block for 4–6 hours.
In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating when the starting material mass (m/z ~221) completely disappears, replaced by the product mass (e.g., m/z ~272 for the morpholine adduct). TLC (3:1 Hexanes/EtOAc) should show a distinct UV-active spot with a lower Rf than the starting material.
Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Acylation of Compound 2 (Amide Formation)
Mechanistic Rationale: The C2-amino group is a competent nucleophile, but the resulting amide can undergo di-acylation if not controlled. Low temperatures and stoichiometric base are used to manage the reaction kinetics and scavenge acid [1].
Preparation: Dissolve Compound 2 (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
Base Addition & Cooling: Add Pyridine (2.0 mmol) and cool the reaction flask to 0 °C in an ice bath. Causality: Cooling controls the exothermic nature of the acylation, suppressing the formation of di-acylated side products.
Acylation: Add the desired acid chloride (1.1 mmol) dropwise over 5 minutes.
In-Process Validation: Remove the ice bath and allow the reaction to warm to room temperature for 2 hours. Validate completion via TLC (1:1 Hexanes/EtOAc). The primary amine starting material will be consumed, yielding a less polar amide product.
Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize excess acid. Extract with DCM (2 x 15 mL), wash with 1M HCl (5 mL) to remove residual pyridine, dry over MgSO₄, and concentrate. The product can typically be used without column chromatography after recrystallization from EtOH.
Visualizations of Reactivity and Workflows
The following diagrams map the divergent electronic pathways and the corresponding experimental workflows for these two building blocks.
Caption: Reactivity mapping of electrophilic vs. nucleophilic thiazole-5-carboxylate scaffolds.
Caption: Comparative experimental workflows for SNAr and acylation reactions.
References
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Synthetic Communications.[Link]
Organic Process Research & Development. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. ACS Publications.[Link]
Validation
A Comparative Guide to Leaving Group Efficacy in Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals The strategic modification of lead compounds is a cornerstone of modern drug discovery. The thiazole ring, a prominent heterocycle in numerous pharmacologic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. The thiazole ring, a prominent heterocycle in numerous pharmacologically active molecules, frequently serves as a versatile scaffold for such optimization.[1][2][3] Specifically, derivatives of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate offer a key position for chemical diversification: the C4 carbon. The substituent at this position, particularly a halogen, acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups to modulate a compound's biological activity.
This guide provides an in-depth comparison of the efficacy of various leaving groups at the C4 position of the Methyl 2-ethoxy-1,3-thiazole-5-carboxylate core. By understanding the underlying principles and examining supporting experimental data, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.
The Critical Role of the Leaving Group in SNAr Reactions
Nucleophilic aromatic substitution on the electron-deficient thiazole ring is a powerful tool for molecular elaboration.[4][5] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is often the initial attack of the nucleophile to form a high-energy intermediate known as the Meisenheimer complex. The nature of the leaving group significantly influences the rate of this step and the overall reaction efficiency.
A good leaving group must be able to stabilize the negative charge that develops as it departs from the aromatic ring. Key factors governing leaving group ability include:
Basicity: Weaker bases are generally better leaving groups because they are more stable as anions.[6][7] The pKa of the conjugate acid of the leaving group is a useful indicator; a lower pKa corresponds to a stronger acid and a weaker, more stable conjugate base.[8][9]
Polarizability: Larger, more polarizable atoms can better distribute the developing negative charge, enhancing their leaving group ability.
Electronegativity: In the context of SNAr reactions, a more electronegative atom at the substitution site can increase the electrophilicity of the carbon, accelerating the initial nucleophilic attack.[10][11] This is a key distinction from SN2 reactions where the bond to the leaving group is broken in the rate-determining step.[11]
Comparative Analysis of Leaving Groups at the C4 Position
The following table summarizes the expected relative efficacy of common leaving groups at the C4 position of the thiazole ring, based on established principles of organic chemistry.
While an excellent leaving group in terms of stability, its lower electronegativity provides less activation of the C4 position compared to other halogens.
Tosylate
-OTs
TsOH
-2.8
Very High
An excellent leaving group due to the high stability of the resonance-stabilized tosylate anion.
Mesylate
-OMs
MsOH
-1.9
Very High
Similar to tosylate, offering excellent reactivity.
Triflate
-OTf
TfOH
-14
Exceptional
One of the best known leaving groups due to the extreme stability of the triflate anion.
Experimental Protocol for a Model SNAr Reaction
To empirically determine the efficacy of different leaving groups, a standardized experimental protocol is essential. The following procedure outlines a model nucleophilic aromatic substitution reaction using a primary amine as the nucleophile.
Objective: To compare the reaction rates of various Methyl 4-substituted-2-ethoxy-1,3-thiazole-5-carboxylates with benzylamine.
High-Performance Liquid Chromatography (HPLC) system
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
Reaction Setup: In separate, oven-dried reaction vials, dissolve each of the Methyl 4-substituted-2-ethoxy-1,3-thiazole-5-carboxylate derivatives (1.0 mmol) in DMF (5 mL).
Addition of Reagents: To each vial, add benzylamine (1.1 mmol) followed by triethylamine (1.2 mmol). The triethylamine acts as a base to neutralize the acid formed during the reaction.
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 60 °C). At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
Quenching and Sample Preparation: Quench the aliquots by diluting them with a known volume of a suitable solvent system (e.g., acetonitrile/water) for HPLC analysis.
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product, Methyl 4-(benzylamino)-2-ethoxy-1,3-thiazole-5-carboxylate. Use an appropriate internal standard for accurate quantification.
Data Analysis: Plot the concentration of the starting material versus time for each leaving group. Determine the initial reaction rate for each experiment by calculating the slope of the initial linear portion of the curve.
Visualizing the SNAr Mechanism
The following diagram illustrates the stepwise mechanism of the nucleophilic aromatic substitution reaction on the thiazole ring.
Caption: General mechanism of SNAr on a thiazole derivative.
Interpreting the Results and Making Informed Choices
The experimental data obtained from the model reaction will allow for a direct comparison of the leaving group efficacies. It is anticipated that the reaction rates will follow the general trend: F > Cl ≈ Br > I for the halogens.[14][15] This is because the high electronegativity of fluorine makes the C4 carbon more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step in many SNAr reactions.[11] While iodide is the most stable anion and the best leaving group in SN2 reactions, the activation of the aromatic ring by the electronegative substituent is the dominant factor in this SNAr context.[6][7]
Sulfonate esters like tosylate, mesylate, and especially triflate are expected to exhibit the highest reactivity due to the exceptional stability of their corresponding anions. These are excellent choices when a very rapid and efficient substitution is required.
Practical Considerations for Researchers:
Cost and Availability: While highly reactive, sulfonate derivatives may be more expensive and less readily available than their halogenated counterparts.
Substrate Stability: The choice of leaving group may also be influenced by the stability of the starting material under the reaction conditions required for its synthesis.
Nucleophile Strength: The nature of the incoming nucleophile can also affect the relative reactivity of the leaving groups.[14]
By carefully considering these factors and the fundamental principles of leaving group ability, researchers can strategically select the optimal Methyl 4-substituted-2-ethoxy-1,3-thiazole-5-carboxylate derivative to advance their drug discovery and development programs.
References
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.).
Thiazole - Wikipedia. (n.d.). Retrieved from [Link]
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry - ACS Publications. (2012, October 11). Retrieved from [Link]
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved from [Link]
Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - ResearchGate. (2025, August 10). Retrieved from [Link]
1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives - PMC. (n.d.). Retrieved from [Link]
Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
7.3: Other Factors that Affect SN2 Reactions - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. (2023, November 24). Retrieved from [Link]
pKa Chart - Utah Tech University. (n.d.). Retrieved from [Link]
Leaving groups in organic reactions. (n.d.). Retrieved from [Link]
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC. (2024, September 2). Retrieved from [Link]
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. (2023, January 17). Retrieved from [Link]
Nucleophilic Substitution of Azide Acting as a Pseudo Leaving Group: One-Step Synthesis of Various Aza Heterocycles | The Journal of Organic Chemistry - ACS Publications. (2013, October 3). Retrieved from [Link]
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Retrieved from [Link]
Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014, March 20). Retrieved from [Link]
Diels-Alder reactions of 4-alkenylthiazoles: a new approach to thiazole functionalization. (2007, March 16). Retrieved from [Link]
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]
Predicting the quality of leaving groups in organic chemistry: Tests against experimental data | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from [Link]
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI. (2022, August 30). Retrieved from [Link]
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega. (2022, September 7). Retrieved from [Link]
Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PubMed. (n.d.). Retrieved from [Link]
A Comparative In Vitro Toxicity Analysis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate: A Guide for Preclinical Safety Assessment
Abstract This guide provides a comprehensive framework for evaluating the in vitro toxicity profile of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, a novel thiazole derivative. Recognizing the importance of early...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive framework for evaluating the in vitro toxicity profile of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate, a novel thiazole derivative. Recognizing the importance of early-stage safety assessment in drug development and chemical safety, we present a tiered, multi-parametric approach. This document outlines a series of robust, validated assays to investigate general cytotoxicity, genotoxicity, and key mechanistic toxicity pathways, including oxidative stress and apoptosis. By comparing the subject compound to a structurally related analog and a known toxicant, this guide enables researchers to generate a comparative dataset essential for informed decision-making in preclinical development. Detailed, step-by-step protocols for cytotoxicity (MTT assay), genotoxicity (In Vitro Micronucleus Test), reactive oxygen species (ROS) production, and caspase-3/7 activation are provided, grounded in established OECD guidelines and best practices.
Introduction: The Imperative for Early-Stage Toxicity Screening
Thiazole rings are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs. However, the thiazole moiety is also associated with potential bioactivation to reactive metabolites, which can lead to idiosyncratic toxicities.[1][2] Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (hereafter referred to as MCE-Thiazole) is a novel compound with potential therapeutic applications. Before committing significant resources to further development, a thorough in vitro toxicological evaluation is paramount to identify potential liabilities.
In vitro toxicity testing serves as a critical gatekeeper in the preclinical pipeline, offering a cost-effective and ethical means to de-risk compounds by identifying potential hazards to human health.[3][4][5] This guide proposes a testing strategy that moves beyond simple viability assays to build a more comprehensive safety profile, aligning with the principles of modern, pathway-based toxicology.[6]
Experimental Design: A Multi-Tiered, Comparative Approach
A robust toxicological assessment relies on comparison. The toxicity of MCE-Thiazole will be evaluated relative to two comparator compounds:
Comparator A (Structural Analog): Methyl 2-ethoxy-1,3-thiazole-5-carboxylate. This compound lacks the chloro- substitution, allowing for an assessment of the toxicological contribution of the chlorine atom.
Comparator B (Known Toxicant): Doxorubicin. A well-characterized chemotherapy agent with known cytotoxic and cardiotoxic effects, serving as a positive control for assay performance.[7]
The experimental workflow is designed as a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays for compounds that show activity.
Diagram: Tiered In Vitro Toxicity Testing Workflow
Caption: A tiered approach to in vitro toxicity assessment.
Tier 1: Cytotoxicity Assessment
The initial evaluation of toxicity involves determining the concentration at which a compound reduces cell viability. This is a fundamental measure used to establish a dose-range for subsequent, more detailed assays.[8][9]
Assay Principle: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of living cells.[12]
Rationale for Cell Line Selection
HepG2 (Human Hepatocellular Carcinoma): Chosen as a surrogate for human liver cells. The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[13][14][15][16] HepG2 cells are a well-established model for in vitro hepatotoxicity screening.[13][14][15]
HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin. The kidneys are another major organ involved in drug excretion and are a potential target for toxicity.[17][18]
Detailed Experimental Protocol: MTT Assay
Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[11]
Compound Preparation: Prepare a 2X stock concentration series of MCE-Thiazole and comparator compounds in culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells. Incubate for 24 or 48 hours.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[10][11] Incubate for 4 hours at 37°C.[10][19]
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
Data Acquisition: Shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[11][12]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Anticipated Data and Interpretation
The results will be summarized to compare the IC50 values across cell lines and compounds.
Compound
Cell Line
Incubation Time
IC50 (µM)
MCE-Thiazole
HepG2
24h
Experimental Value
HEK293
24h
Experimental Value
Comparator A
HepG2
24h
Experimental Value
HEK293
24h
Experimental Value
Doxorubicin
HepG2
24h
Experimental Value
HEK293
24h
Experimental Value
A lower IC50 value indicates higher cytotoxicity. A significant difference in the IC50 of MCE-Thiazole compared to Comparator A would suggest the chloro- group plays a role in its cytotoxic potential.
Tier 2: Genotoxicity Assessment
Genotoxicity testing identifies compounds that can cause genetic damage, such as chromosome breaks or loss, which can be a precursor to carcinogenesis.[20]
Assay Principle: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
The in vitro micronucleus test is a gold-standard method for evaluating genotoxic potential.[21][22] It detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[20][21][23] Their presence indicates that a substance may be clastogenic (causing chromosome breakage) or aneugenic (causing chromosome loss).[20]
Detailed Experimental Protocol: In Vitro Micronucleus Test
This protocol is adapted from the OECD Test Guideline 487.[21][22]
Cell Line: Human-derived TK6 lymphoblastoid cells are recommended due to their p53 competence and stable karyotype.[24]
Treatment: Expose TK6 cells to MCE-Thiazole and comparators for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) and for a longer duration (e.g., 24 hours) without S9. Concentrations should be based on the cytotoxicity data, aiming for a top concentration that induces approximately 55±5% cytotoxicity.[25]
Cell Division Block: After treatment, add Cytochalasin B to block cytokinesis. This results in binucleated cells, which are the cells scored for micronuclei, ensuring only cells that have undergone one division are analyzed.[23]
Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific dye such as acridine orange or DAPI.
Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[25]
Cytotoxicity Measurement: Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cell proliferation and cytotoxicity.[25]
Anticipated Data and Interpretation
Compound
Concentration (µM)
Metabolic Activation (S9)
% Binucleated Cells with Micronuclei
Fold Increase over Control
MCE-Thiazole
0, X, Y, Z
-
Experimental Value
Experimental Value
0, X, Y, Z
+
Experimental Value
Experimental Value
Comparator A
0, X, Y, Z
-
Experimental Value
Experimental Value
0, X, Y, Z
+
Experimental Value
Experimental Value
Mitomycin C (Positive Control)
X
-
Experimental Value
Experimental Value
Cyclophosphamide (Positive Control)
Y
+
Experimental Value
Experimental Value
A dose-dependent, statistically significant increase in the frequency of micronucleated cells indicates a positive genotoxic result. A positive result in the presence of S9 suggests that a metabolite of the compound is the genotoxic agent.
Tier 3: Mechanistic Insights
If MCE-Thiazole demonstrates significant cytotoxicity or genotoxicity, the next tier of investigation aims to elucidate the underlying mechanism of action.
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Spectroscopic Validation of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate: In-House Synthesis vs. Commercial Standards
Executive Summary
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate (CAS: 1183408-06-1)[1] is a critical electrophilic building block in the development of thiazole-containing therapeutics. Ensuring the absolute isomeric purity of this intermediate is paramount, as regioisomeric impurities can propagate through multi-step syntheses, severely compromising final API yields and pharmacological profiles. This guide provides an objective, data-driven spectroscopic comparison between an in-house synthesized batch and a commercially sourced standard[2], detailing the causality behind the synthetic methodologies and establishing a self-validating analytical framework.
Mechanistic Rationale & Synthesis Strategy
The synthesis of 2-alkoxy-1,3-thiazoles typically proceeds via a nucleophilic aromatic substitution (S_NAr) on a 2,4-dichloro-1,3-thiazole precursor. The regioselectivity of this transformation is governed by the differential electrophilicity of the C-2 and C-4 positions. The C-2 carbon is flanked by both the electronegative nitrogen and sulfur atoms, making it significantly more electron-deficient and susceptible to nucleophilic attack[3].
However, strict kinetic control is required. Elevated temperatures or excess base can lead to competitive substitution at the C-4 position or the formation of 2,4-diethoxy byproducts.
Regioselective SNAr synthesis pathway of the target thiazole under kinetic control.
Self-Validating Experimental Protocols
Synthesis of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
Initiation: Dissolve methyl 2,4-dichloro-1,3-thiazole-5-carboxylate (10.0 mmol) in anhydrous THF (25 mL) under an argon atmosphere.
Temperature Control (Causality): Cool the reaction mixture to exactly 0 °C using an ice-water bath. Why? Maintaining 0 °C suppresses the activation energy required for the secondary attack at the C-4 position, ensuring >98% regioselectivity for the C-2 position[3].
Nucleophile Addition: Add a freshly prepared solution of sodium ethoxide (10.5 mmol, 1.05 equiv) in absolute ethanol dropwise over 30 minutes.
Self-Validation Step: Withdraw a 50 µL aliquot after 1 hour, quench in 1 mL methanol, and analyze via LC-MS. The complete disappearance of the precursor (m/z 211.9) and the exclusive presence of the target mass (m/z 222.0) validates the reaction completion without over-substitution.
Workup & Purification: Quench with saturated aqueous NH4Cl (20 mL) to neutralize any unreacted ethoxide. Extract with EtOAc (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the product as a white solid.
Quantitative NMR (qNMR) Protocol
To guarantee trustworthiness in our purity assessment, qNMR was employed.
Weigh exactly 15.0 mg of the synthesized compound and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard, certified >99.9% purity).
Dissolve in 0.6 mL of CDCl3.
Parameter Selection (Causality): Acquire the 1H NMR spectrum with a relaxation delay (D1) of 10 seconds. Why? A standard 1-second delay is insufficient for the complete longitudinal relaxation (T1) of all protons, which artificially skews integration values and inflates purity metrics. A 10-second delay ensures a self-validating, mathematically rigorous purity calculation.
Spectroscopic Validation Workflow
Spectroscopic characterization of substituted thiazole-5-carboxylates relies heavily on identifying distinct chemical shifts, particularly the highly deshielded C-2 carbon[4].
Logical workflow for the multi-modal spectroscopic validation of the thiazole derivative.
The spectroscopic data confirms the structural integrity of both the synthesized and commercial batches of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate[1].
Regiochemical Confirmation: The 13C NMR shift at 172.6 ppm is the definitive marker of C-2 substitution[4]. The C-2 carbon in a 1,3-thiazole ring is highly deshielded due to the adjacent electronegative heteroatoms (N and S). If the ethoxy group had erroneously substituted at the C-4 position, the C-4 carbon would shift downfield, and the C-2 carbon (now bearing the chloride) would resonate significantly further upfield (~150 ppm). Both batches display the correct regiochemistry.
Purity Discrepancies: While the commercial standard[2] is perfectly viable for general synthesis (stated >95% purity), the qNMR analysis revealed trace amounts of ethyl acetate (indicated by minor signals at 1.25 ppm and 4.12 ppm in the 1H NMR). The in-house synthesized batch, purified via stringent flash chromatography, achieved a qNMR purity of >99.5%, making it superior for sensitive, late-stage API coupling reactions where precise stoichiometry is required.
Conclusion
Both the commercial standard and the in-house synthesized Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate exhibit the correct spectroscopic profiles. However, researchers conducting highly sensitive structure-activity relationship (SAR) studies may benefit from the rigorous, self-validating in-house synthesis protocol described herein to eliminate trace solvent impurities and guarantee absolute regiochemical fidelity.
A Procedural Guide for the Safe Disposal of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-st...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. The protocols outlined herein are based on established safety principles for handling halogenated organic compounds and should be executed in strict compliance with your institution's Environmental Health and Safety (EHS) policies and local regulations.[1]
Chemical Profile and Hazard Identification
Key Structural Features Influencing Disposal:
Chlorinated Organic: The presence of chlorine categorizes this as a halogenated waste. Halogenated waste streams must be segregated from non-halogenated streams to prevent dangerous reactions and to ensure proper, cost-effective disposal, which typically involves high-temperature incineration.[2][4][5]
Thiazole Ring: Thiazole and its derivatives are common in medicinal chemistry and can possess biological activity.[6] Thermal decomposition may release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[3]
Ester Group: The carboxylate functional group may undergo hydrolysis under strong acidic or basic conditions.
Assumed Hazard Profile:
Based on similar structures, assume the compound may be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[7] It should also be considered harmful to aquatic life.[8]
Potential Hazard Class
Associated Risks & Precautions
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.[5]
Skin/Eye Irritation
May cause skin irritation and serious eye damage.[7]
Environmental Hazard
Potentially harmful or very toxic to aquatic life.[8][9] Avoid release to the environment.[8]
Reactivity
Avoid contact with strong oxidizing agents, acids, and bases.[10][11]
Pre-Disposal Considerations & Risk Mitigation
Before beginning any disposal procedure, a thorough risk assessment is mandatory.
Consult Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal.[12] They will provide specific guidance, approved containers, and labeling requirements.
Personal Protective Equipment (PPE): Standard PPE is required. Augment as necessary based on the scale of the disposal.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
Eye Protection: Safety glasses with side shields or chemical goggles.[3]
Body Protection: A standard laboratory coat is required. Ensure it is buttoned.
Work Area: Conduct all waste handling and consolidation activities inside a certified chemical fume hood to minimize inhalation exposure.
Spill Kit: Ensure a chemical spill kit equipped with absorbent materials for organic solvents is readily accessible.
Step-by-Step Disposal Protocol
Disposal procedures must differentiate between liquid waste, solid waste, and contaminated materials. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][13]
A. Liquid Waste (Solutions)
Segregation: Designate a specific, compatible waste container exclusively for "Halogenated Organic Liquid Waste." [2][14] The container should be made of a material compatible with the waste, such as polyethylene.[1] The original chemical container is often a suitable choice for collecting waste.[4]
Collection: Carefully pour liquid waste containing Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate into the designated halogenated waste container.
Container Management:
Keep the container closed with a tight-fitting cap at all times, except when adding waste.[10][14] Funnels should not be left in the container opening.[10]
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[10]
Store the container in a designated secondary containment bin within a ventilated cabinet, away from incompatible materials.[5]
B. Solid Waste (Pure Compound & Contaminated Materials)
Segregation: Use a dedicated, clearly labeled container for "Halogenated Organic Solid Waste." This includes:
Residual amounts of the pure compound.
Contaminated consumables such as pipette tips, weigh boats, and filter paper.[5]
Contaminated gloves, bench paper, and wipes used for cleaning minor spills.[5]
Collection: Place all solid waste directly into the designated solid waste container. This container should be a sturdy, sealable pail or drum.
Sharps: Any contaminated sharps (needles, scalpels, broken glassware) must be placed in a designated, puncture-proof sharps container.[1]
C. Decontamination of Glassware
Initial Rinse: Rinse the contaminated glassware (e.g., reaction flasks, beakers) with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
Collect Rinsate: This first rinseate is considered hazardous and must be collected and added to your "Halogenated Organic Liquid Waste" container.[4]
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures with soap and water.
Waste Labeling and Storage
Proper labeling is a critical regulatory requirement enforced by the EPA.
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag provided by your EHS department as soon as the first drop of waste is added.[12][14] The label must include:
The full, unabbreviated chemical name: "Waste - Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate" and all other components of the mixture.[12][14]
The approximate concentrations or volumes of each component.[10]
The relevant hazard pictograms (e.g., irritant, environmentally hazardous).[12]
The accumulation start date and your lab's contact information.[12]
Storage: Store sealed and labeled waste containers in a designated, secure satellite accumulation area.[15] Ensure that incompatible waste streams are physically segregated.[10]
Disposal Request: Once the container is full or you are ready for pickup, follow your institution's procedure to request collection by the EHS department or a licensed hazardous waste contractor.[1]
Emergency Procedures: Spill Management
In the event of a spill, remain calm and follow these procedures.
Alert Personnel: Immediately alert others in the laboratory.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Control Vapors: If safe to do so, close the fume hood sash and increase ventilation. Remove all ignition sources.[3]
Containment (Small Spills): For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[8]
Collection: Carefully scoop the absorbent material into the "Halogenated Organic Solid Waste" container.
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials in the solid waste container.[1]
Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper segregation and disposal of waste containing Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate.
Caption: Disposal workflow for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate.
References
Benchchem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate. As a novel heterocyclic compound, its toxicological properties have not been fully elucidated. Therefore, this guidance is predicated on a thorough assessment of its structural components—a chlorinated thiazole core functionalized with an ethoxy group and a methyl carboxylate ester—and established best practices for handling similarly structured chemicals.
The central tenet of this guide is the principle of proactive safety: treating the compound as potentially hazardous and adhering to rigorous safety protocols to mitigate any unforeseen risks. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Analysis: Understanding the "Why" Behind the Precautions
The molecular structure of Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate suggests several potential hazards that inform the recommended safety procedures.
Thiazole Ring System: Thiazole derivatives are known to exhibit a range of biological activities and, consequently, potential toxicity. Some can be irritants to the skin, eyes, and respiratory tract.[1][2][3][4] Depending on the specific substitutions, they can also be harmful if ingested, inhaled, or absorbed through the skin.[2][5]
Chlorination: The presence of a chlorine atom on the aromatic ring is a significant consideration. Chlorinated organic compounds can be toxic and may pose environmental hazards.[6][7] Upon combustion, they can produce highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and sulfur oxides.[2][5]
Ethoxy Group: While the ethoxy group itself is of lower concern, similar ethoxy-containing thiazoles are noted to be flammable and can cause skin, eye, and respiratory irritation.[1][3]
Given these structural alerts, it is prudent to handle Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate with a high degree of caution, assuming it may be an irritant, harmful, and environmentally hazardous substance.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to PPE is mandatory to prevent all routes of potential exposure. The following table summarizes the recommended PPE for handling this compound.
PPE Category
Item
Standard/Specification
Rationale
Eye and Face Protection
Chemical Safety Goggles
ANSI Z87.1 compliant
Protects against splashes and airborne particles.
Face Shield (in addition to goggles)
-
Recommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection
Chemical-Resistant Gloves (Nitrile or Neoprene recommended)
ASTM F739 or EN 374
Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection
Laboratory Coat
Long-sleeved
Protects skin and personal clothing from contamination.
Respiratory Protection
NIOSH-Approved Respirator (e.g., N95 for solids, or organic vapor cartridge for solutions)
NIOSH (National Institute for Occupational Safety and Health) approved
Required when handling the solid form outside of a fume hood, if there is a risk of aerosol generation, or in poorly ventilated areas to prevent inhalation.[5][8]
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Diagram: Sequential process for donning and doffing PPE.
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
3.1. Engineering Controls and Preparation
Ventilation: Always handle Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate in a certified chemical fume hood to minimize inhalation of dust or vapors.[5]
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Spill Kit: Have a spill kit readily available that is appropriate for chemical spills. This should include an absorbent material (e.g., vermiculite or sand), waste containers, and appropriate PPE.
3.2. Handling the Compound
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE at all times.
Minimize Dust and Aerosols: When handling the solid compound, use techniques that minimize the generation of dust. If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Hygiene Practices: After handling, wash hands thoroughly with soap and water before leaving the laboratory, and especially before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.
3.3. Storage
Container: Store the compound in a tightly sealed, properly labeled container.
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Segregation: Store separately from foodstuffs and other reactive chemicals.
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is a critical component of safe chemical handling.
4.1. Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][8]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill:
Evacuate non-essential personnel from the area.
Wear appropriate PPE, including respiratory protection if necessary.
For small spills, cover with an inert absorbent material (e.g., sand, vermiculite), sweep up, and place in a sealed, labeled container for hazardous waste disposal.
For large spills, contact your institution's environmental health and safety department immediately.
Ventilate the area and wash the spill site after the material has been removed.